molecular formula C23H22F2N2O4 B12284435 ZK824859

ZK824859

Cat. No.: B12284435
M. Wt: 428.4 g/mol
InChI Key: CVNXUNVHFJANHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZK824859 is a useful research compound. Its molecular formula is C23H22F2N2O4 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)

InChI Key

CVNXUNVHFJANHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Origin of Product

United States

Foundational & Exploratory

ZK824859: A Technical Guide to its Mechanism of Action as a Urokinase Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

ZK824859 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathogenesis of various diseases, including multiple sclerosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its function. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Inhibition of Urokinase Plasminogen Activator (uPA)

This compound exerts its primary pharmacological effect through the direct inhibition of urokinase plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, is involved in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In pathological contexts, such as in multiple sclerosis, elevated uPA activity is associated with inflammation and tissue damage.

The selectivity of this compound for uPA over the related tissue plasminogen activator (tPA) is a key feature of its pharmacological profile. This selectivity is attributed to the specific molecular interactions between the inhibitor and the active site of the enzyme. Structural modeling suggests that the difluoropyridine ring of this compound is positioned near the His99 residue in the S1 pocket of uPA. In tPA, the corresponding residue is Tyr99, which would create steric hindrance with a fluorine atom, thus reducing the binding affinity of this compound for tPA.[1][2]

Signaling Pathway

The uPA system initiates a cascade of proteolytic events that contribute to extracellular matrix degradation and cell migration. This compound intervenes at a critical point in this pathway, as illustrated in the diagram below.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition Plasminogen Plasminogen uPA uPA Plasmin Plasmin uPA->Plasmin Activation ECM_Degradation ECM Degradation, Cell Migration, Inflammation Plasmin->ECM_Degradation Leads to This compound This compound This compound->uPA Inhibition

Figure 1: this compound Inhibition of the uPA Signaling Pathway.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound were determined against human and mouse uPA, as well as the related proteases tPA and plasmin, to assess its potency and selectivity.[3][4][5][6]

Enzyme (Species)IC50 (nM)
Human uPA79
Human tPA1580
Human Plasmin1330
Mouse uPA410
Mouse tPA910
Mouse Plasmin1600

Table 1: In vitro inhibitory activity of this compound against human and mouse serine proteases.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

The therapeutic potential of this compound has been evaluated in mouse models of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.[3][7][8][9]

EAE ModelDose (mg/kg, b.i.d.)Outcome
Chronic Mouse EAE50Completely prevented the development of disease.
Chronic Mouse EAE25No significant effect on clinical scores.
Chronic Mouse EAE10No significant effect on clinical scores.
Acute Mouse EAE50Reduction in clinical scores.
Acute Mouse EAE25Statistically significant reduction in clinical scores.

Table 2: In vivo efficacy of this compound in mouse EAE models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the characterization of this compound.

Biochemical Assays for Enzyme Inhibition (Representative Protocol)

While the specific details from the primary literature on this compound are not publicly available, a representative protocol for determining the IC50 of an inhibitor against uPA, tPA, and plasmin is as follows:

  • Enzyme and Substrate Preparation : Recombinant human or mouse uPA, tPA, and plasmin are reconstituted in an appropriate assay buffer (e.g., Tris-HCl with NaCl and a detergent like Tween-20). A specific chromogenic or fluorogenic substrate for each enzyme is prepared in the same buffer.

  • Inhibitor Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to generate a range of concentrations for testing.

  • Assay Procedure :

    • In a 96-well microplate, the enzyme solution is added to each well.

    • Varying concentrations of the this compound solution are then added to the wells. A control well with solvent only is included.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a pre-determined period to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.

  • Data Acquisition and Analysis : The absorbance or fluorescence is measured over time using a microplate reader. The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The following is a generalized protocol for the induction of EAE in mice to evaluate the efficacy of therapeutic agents like this compound.

EAE_Workflow Start Start Immunization Immunization of Mice (e.g., with MOG35-55 peptide in Complete Freund's Adjuvant) Start->Immunization Pertussis_Toxin Administration of Pertussis Toxin Immunization->Pertussis_Toxin Treatment Initiation of this compound or Vehicle Treatment Pertussis_Toxin->Treatment Monitoring Daily Monitoring of Clinical Scores (e.g., paralysis scale) Treatment->Monitoring Data_Analysis Data Collection and Statistical Analysis Monitoring->Data_Analysis End End Data_Analysis->End

References

ZK824859: A Technical Guide to its Urokinase Plasminogen Activator (uPA) Inhibition and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZK824859, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The document details its inhibitory activity, selectivity profile, the experimental methodologies used for its characterization, and its interaction with the uPA signaling pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against human and murine urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin was determined to assess its efficacy and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Enzyme (Human)IC50 (nM)
uPA79
tPA1580
Plasmin1330
Target Enzyme (Murine)IC50 (nM)
uPA410
tPA910
Plasmin1600

Data sourced from MedChemExpress.[1]

Selectivity Profile of this compound:

ComparisonSelectivity Fold (Human)Selectivity Fold (Murine)
tPA / uPA~20~2.2
Plasmin / uPA~16.8~3.9

The data reveals that this compound is a potent inhibitor of human uPA with an IC50 of 79 nM[1]. It demonstrates significant selectivity for uPA over other related serine proteases, being approximately 20-fold more selective for human uPA than for human tPA and about 17-fold more selective than for human plasmin[1]. Interestingly, the potency and selectivity of this compound are diminished against the murine forms of these enzymes[1].

Experimental Protocols

The following section outlines the detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

In Vitro Enzyme Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against uPA, tPA, and plasmin.

Principle: The enzymatic activity of the proteases is measured by their ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The inhibitory effect of this compound is determined by measuring the reduction in color development in the presence of the compound.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Human tissue-type plasminogen activator (tPA)

  • Human plasmin

  • Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Chromogenic substrate for tPA (e.g., S-2288, H-D-Ile-Pro-Arg-pNA)

  • Chromogenic substrate for plasmin (e.g., S-2251, H-D-Val-Leu-Lys-pNA)

  • This compound hydrochloride

  • Assay Buffer (e.g., Tris-HCl, pH 8.8)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the stock solutions of uPA, tPA, and plasmin in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the assay period.

  • Assay Setup:

    • To each well of a 96-well microplate, add a fixed volume of the respective enzyme solution (uPA, tPA, or plasmin).

    • Add the corresponding serial dilutions of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the specific chromogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

uPA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of uPA in the pericellular proteolytic cascade that drives tumor cell invasion and metastasis, and the point of intervention for this compound.

uPA_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_surface Cell Surface Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Pro-MMPs Pro-MMPs Plasmin->Pro-MMPs Activates Active MMPs Active MMPs Pro-MMPs->Active MMPs ECM Degradation ECM Degradation Active MMPs->ECM Degradation Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis uPAR uPAR uPAR->Plasminogen Localizes uPA uPA uPA->Plasminogen Cleaves uPA->uPAR Binds Pro-uPA Pro-uPA Pro-uPA->uPA Activation This compound This compound This compound->uPA Inhibits

Caption: uPA signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The logical flow of the in vitro inhibition assay to determine the IC50 value of this compound is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound dilutions Prepare this compound dilutions Mix Enzyme and this compound Mix Enzyme and this compound Prepare this compound dilutions->Mix Enzyme and this compound Prepare Enzyme Solution (uPA/tPA/Plasmin) Prepare Enzyme Solution (uPA/tPA/Plasmin) Prepare Enzyme Solution (uPA/tPA/Plasmin)->Mix Enzyme and this compound Prepare Chromogenic Substrate Prepare Chromogenic Substrate Add Substrate Add Substrate Prepare Chromogenic Substrate->Add Substrate Pre-incubate Pre-incubate Mix Enzyme and this compound->Pre-incubate Pre-incubate->Add Substrate Measure Absorbance (405 nm) Measure Absorbance (405 nm) Add Substrate->Measure Absorbance (405 nm) Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance (405 nm)->Calculate Reaction Rates Plot % Inhibition vs. [this compound] Plot % Inhibition vs. [this compound] Calculate Reaction Rates->Plot % Inhibition vs. [this compound] Determine IC50 Determine IC50 Plot % Inhibition vs. [this compound]->Determine IC50

Caption: Workflow for determining the IC50 of this compound.

References

ZK824859: A Technical Guide to a Selective Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ZK824859, a potent and selective inhibitor of urokinase plasminogen activator (uPA). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual diagrams of key biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a small molecule inhibitor of urokinase plasminogen activator (uPA). The hydrochloride salt is the most commonly referenced form in the literature.

Chemical Structure:

Chemical Properties of this compound Hydrochloride:

PropertyValue
CAS Number 2436760-76-6
Molecular Formula C₂₃H₂₃ClF₂N₂O₄
Molecular Weight 464.89 g/mol

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the serine protease urokinase plasminogen activator (uPA). It exhibits significantly higher potency for uPA compared to other related proteases like tissue plasminogen activator (tPA) and plasmin.[1][2] This selectivity is attributed to the specific interactions of its chemical moieties, such as the difluoropyridine ring, with residues in the S1 pocket of uPA, including His99.

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of uPA. By binding to the active site, it prevents the conversion of the zymogen plasminogen into its active form, plasmin. Plasmin is a broad-spectrum protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cell migration and tissue remodeling.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a key regulator of pericellular proteolysis and is implicated in various physiological and pathological processes, including tumor invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface localizes the proteolytic activity, initiating a signaling cascade that promotes cell migration, proliferation, and survival through interactions with integrins and other cell surface receptors.

uPA_Signaling_Pathway cluster_cell Cell Surface pro_uPA pro-uPA (inactive) uPA uPA (active) pro_uPA->uPA Activation Plasminogen Plasminogen uPAR uPAR uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Integrins Integrins uPAR->Integrins Interacts with Cell_Responses Cell Migration, Proliferation, Survival Integrins->Cell_Responses Signal Transduction Degraded_ECM Degraded ECM Degraded_ECM->Cell_Responses Facilitates This compound This compound This compound->uPA Inhibits uPA_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - uPA enzyme solution - Chromogenic substrate - Assay buffer - this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate uPA with varying concentrations of this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add chromogenic substrate to initiate the reaction Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm over time Add_Substrate->Measure_Absorbance Data_Analysis Calculate initial reaction velocities and determine IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

ZK824859: A Technical Overview of a Potent Urokinase Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2254001-81-3

This technical guide provides a comprehensive overview of ZK824859, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, available preclinical data, and the broader context of the uPA signaling pathway.

Core Compound Data

This compound is a small molecule inhibitor targeting urokinase plasminogen activator, a serine protease critically involved in tumorigenesis and metastasis.

PropertyValueSource
Molecular Formula C₂₂H₂₀F₂N₂O₄[1]
Molecular Weight 414.40 g/mol [1][2]
CAS Number 2254001-81-3[1][2]
Synonyms ZK-824859[2]
Mechanism of Action Potent and selective inhibitor of urokinase plasminogen activator (uPA)[2]

Quantitative Data

This compound has demonstrated significant potency and selectivity for human uPA in enzymatic assays. The following table summarizes the available inhibitory concentration (IC50) data.

Target EnzymeIC50 (nM)Species
uPA 79Human
tPA 1580Human
Plasmin 1330Human

Data sourced from publicly available chemical supplier information.

In Vivo Efficacy

This compound has shown efficacy in a preclinical model of autoimmune disease.

Animal ModelDosingOutcome
Chronic Mouse EAE50 mg/kg, b.i.d.Completely prevented the development of the disease.
Chronic Mouse EAE25 mg/kg and 10 mg/kg, b.i.d.No effect on clinical scores.

EAE: Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis. Data sourced from publicly available information.

Experimental Protocols

While the specific, detailed experimental protocols for the generation of the above data for this compound are not available in the public domain, this section outlines standardized methodologies typically employed for such investigations.

Urokinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a uPA inhibitor is a chromogenic or fluorogenic substrate-based assay.

  • Reagents and Materials:

    • Human recombinant urokinase (uPA)

    • Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a coumarin-based substrate)

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of human uPA is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the uPA substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C), and the change in absorbance or fluorescence is monitored over time using a microplate reader.

    • The rate of substrate cleavage is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)

EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

  • Animals:

    • Female C57BL/6 mice are commonly used for the chronic EAE model.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA).

    • On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment:

    • This compound would be formulated in a suitable vehicle for oral administration (e.g., gavage) and administered to the treatment group, typically starting from the day of immunization (prophylactic treatment) or upon the onset of clinical signs (therapeutic treatment). A vehicle control group would receive the formulation without the active compound.

  • Clinical Assessment:

    • Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Data Analysis:

    • The mean clinical scores for the treatment and control groups are plotted over time to assess the effect of the compound on disease severity and progression. Statistical analysis is performed to determine the significance of the observed effects.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of uPA, a central node in a complex signaling cascade that promotes cell migration, invasion, and tissue remodeling. The following diagram illustrates the core uPA signaling pathway.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Catalyzes uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin Conversion MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_active MMPs (active) MMPs_pro->MMPs_active MMPs_active->ECM Degrades FAK FAK Integrins->FAK Activates This compound This compound This compound->uPA Inhibits Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Responses Cell Proliferation, Migration, Invasion, Survival Ras_MAPK->Cell_Responses PI3K_Akt->Cell_Responses

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Pathway Description: The inactive pro-enzyme, pro-uPA, is secreted into the extracellular space where it can be activated to uPA. Active uPA binds to its receptor, uPAR, on the cell surface. This binding localizes the proteolytic activity of uPA, which then converts plasminogen to the broad-spectrum protease, plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM degradation. This process is crucial for cell migration and invasion.

Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to initiate intracellular signaling cascades. These pathways, including the FAK/Src, Ras/MAPK, and PI3K/Akt pathways, regulate cellular processes like proliferation, survival, and migration. This compound, by directly inhibiting the enzymatic activity of uPA, blocks the conversion of plasminogen to plasmin, thereby attenuating both the proteolytic and signaling functions of the uPA system.

Summary and Future Directions

This compound is a potent and selective inhibitor of urokinase plasminogen activator with demonstrated in vivo efficacy in a mouse model of EAE. The available data suggests its potential as a therapeutic agent in diseases where uPA-mediated proteolysis and signaling are pathogenic drivers, such as cancer and inflammatory disorders.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. The absence of publicly available, detailed primary research on this compound limits a more in-depth analysis of its preclinical profile. Future publications detailing its synthesis, comprehensive in vitro and in vivo characterization, and safety profile would be invaluable for the scientific community and for advancing its potential clinical development.

References

In Vitro Urokinase Plasminogen Activator (uPA) Inhibition by ZK824859: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro inhibitory activity of the compound ZK824859 against the urokinase plasminogen activator (uPA). The document summarizes key quantitative data, outlines a representative experimental protocol for determining uPA inhibition, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro IC50 Values of this compound

The inhibitory potency of this compound has been quantified against human and murine uPA. To assess its selectivity, the compound was also tested against related serine proteases, tissue plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeSpeciesIC50 (nM)
uPA Human 79 [1][2]
uPAMouse410[1]
tPAHuman1580[1][2]
PlasminHuman1330[1][2]

Table 1: Summary of in vitro IC50 values for this compound against uPA and other serine proteases. The data highlights the compound's selectivity for human uPA over mouse uPA, tPA, and plasmin.

Experimental Protocols

While the precise, detailed experimental protocol used to generate the specific IC50 values for this compound is not publicly available in the reviewed literature, a general methodology for determining uPA inhibition in vitro using a chromogenic substrate is described below. This protocol is representative of standard biochemical assays used for this purpose.

Objective: To determine the in vitro IC50 value of a test compound (e.g., this compound) against purified human uPA.

Principle: The enzymatic activity of uPA is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The inhibitory effect of the test compound is determined by measuring the reduction in color development in its presence.

Materials:

  • Purified human urokinase (two-chain, high molecular weight)

  • Chromogenic uPA substrate (e.g., S-2444, Chromogenix)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of human uPA to the wells of a 96-well plate containing either the assay buffer with solvent (for control) or the various concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the reaction temperature (e.g., 37°C). Measure the change in absorbance at 405 nm over a set period (e.g., 30-60 minutes) in kinetic mode. The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizations: Signaling Pathways and Workflows

uPA/uPAR Signaling Pathway

The urokinase plasminogen activator system plays a critical role in extracellular matrix degradation, cell migration, and signal transduction. The binding of uPA to its cell surface receptor (uPAR) initiates a cascade of events that are central to both physiological and pathological processes, including cancer metastasis. This compound, by inhibiting uPA, is designed to disrupt these processes.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling uPA uPA Plasmin Plasmin uPA->Plasmin activates uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen Plasminogen->Plasmin MMPs_active Active MMPs Plasmin->MMPs_active activates MMPs_inactive Pro-MMPs MMPs_inactive->MMPs_active Degraded_ECM Degraded ECM Products MMPs_active->Degraded_ECM degrades ECM Extracellular Matrix (ECM) ECM->Degraded_ECM This compound This compound This compound->uPA inhibits Integrins Integrins uPAR->Integrins interacts with FAK_Src FAK/Src Complex Integrins->FAK_Src activates PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt ERK_MAPK ERK/MAPK Pathway FAK_Src->ERK_MAPK Cell_Response Cell Migration, Invasion, Proliferation PI3K_Akt->Cell_Response ERK_MAPK->Cell_Response

uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for uPA IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor against uPA in a laboratory setting.

IC50_Workflow A Prepare Serial Dilutions of this compound B Add Human uPA Enzyme to 96-Well Plate with Inhibitor A->B 1. C Pre-incubate at 37°C B->C 2. D Add Chromogenic Substrate (e.g., S-2444) C->D 3. E Measure Absorbance at 405 nm (Kinetic Reading) D->E 4. F Calculate Reaction Rates (Slopes) E->F 5. G Determine % Inhibition vs. Control F->G 6. H Plot Dose-Response Curve and Calculate IC50 G->H 7.

General experimental workflow for determining the uPA IC50 value.

References

In-depth Technical Guide: Oral Bioavailability of ZK824859 in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profile of ZK824859, focusing on its oral absorption and bioavailability across various preclinical models, is currently not possible due to the absence of publicly available data on this specific compound.

Extensive searches for "this compound oral bioavailability," "this compound pharmacokinetics in vivo," "this compound animal models," and "this compound metabolism and absorption" did not yield any specific experimental results, quantitative data, or detailed protocols for this particular molecule. The scientific literature and public databases reviewed do not contain information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for constructing a technical guide as requested.

To fulfill the user's request for an in-depth technical guide, the following specific information on this compound would be required:

  • Quantitative Bioavailability Data: This includes the percentage of the orally administered dose of this compound that reaches systemic circulation in various animal models (e.g., mice, rats, dogs, non-human primates). This data is typically presented as F (%) and is fundamental for assessing the oral absorption of a compound.

  • Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) following both intravenous and oral administration are necessary for a complete pharmacokinetic profile.

  • Experimental Protocols: Detailed methodologies are essential for reproducibility and critical evaluation. This would include:

    • Animal Model Details: Species, strain, sex, age, and weight of the animals used in the studies.

    • Dosing Information: Formulation of the oral and intravenous doses, vehicle used, and the exact dosage administered.

    • Sample Collection: Blood sampling schedule, site of collection, and anticoagulant used.

    • Analytical Methods: A thorough description of the bioanalytical method used to quantify this compound in plasma or serum, including details on sample preparation, chromatographic conditions (if applicable), and mass spectrometry parameters.

  • Signaling Pathways and Mechanisms of Action: Information on the biological targets and pathways modulated by this compound would be necessary to create relevant diagrams illustrating its mechanism of action or potential metabolic pathways affecting its bioavailability.

Without this foundational data, it is not feasible to generate the requested tables, experimental protocols, and visualizations. The provided search results offer general information on the importance of oral bioavailability in drug development, various methodologies used to assess it for other compounds, and the role of animal models in preclinical research. However, they do not contain the specific details needed to create a technical guide on the oral bioavailability of this compound.

Should data on this compound become available, a comprehensive technical guide could be developed. For illustrative purposes, below are examples of the types of tables and diagrams that would be generated if the necessary data were accessible.

Example Data Presentation (Hypothetical Data for this compound)

Table 1: Oral Bioavailability of this compound in Preclinical Species

Species (Strain) Dose (mg/kg, p.o.) Dose (mg/kg, i.v.) Absolute Bioavailability (F%) Reference
Mouse (CD-1)10125.3[Hypothetical Study 1]
Rat (Sprague-Dawley)10215.8[Hypothetical Study 2]
Dog (Beagle)5145.1[Hypothetical Study 3]

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

Parameter Value (Mean ± SD)
Cmax (ng/mL)850 ± 120
Tmax (h)1.5 ± 0.5
AUC0-t (ng·h/mL)4200 ± 650
t½ (h)4.2 ± 0.8

Example Visualization (Hypothetical Workflow)

G cluster_0 In Vivo Oral Bioavailability Study Workflow Dosing Oral Administration of this compound to Rats Sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification of this compound Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Bioavailability Calculation of Oral Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Hypothetical workflow for an in vivo oral bioavailability study of this compound.

ZK824859: A Technical Deep Dive into a Novel uPA Inhibitor for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK824859, a novel, orally available, and selective inhibitor of the urokinase plasminogen activator (uPA). This document collates the current publicly available data on its mechanism of action, preclinical efficacy in a murine model of multiple sclerosis (MS), and key experimental insights relevant to its potential as a therapeutic agent for this neuroinflammatory disease.

Core Compound Data and Mechanism of Action

This compound is a small molecule inhibitor belonging to a novel series of benzylamines.[1] It selectively targets urokinase plasminogen activator (uPA), a serine protease implicated in the pathogenesis of multiple sclerosis. The therapeutic hypothesis is that by inhibiting uPA, this compound can modulate the inflammatory cascades that contribute to demyelination and neurodegeneration in MS.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized against human and murine proteases. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.

Table 1: Inhibitory Activity of this compound against Human Proteases

TargetIC50 (nM)
uPA79
tPA1580
Plasmin1330

Table 2: Inhibitory Activity of this compound against Murine Proteases

TargetIC50 (nM)
uPA410
tPA910
Plasmin1600

Data sourced from MedChemExpress and TargetMol product descriptions.

Preclinical Efficacy in a Murine Model of Multiple Sclerosis

This compound has been evaluated in a chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.

In Vivo Study in Chronic EAE Model

In a study utilizing female SJL mice, this compound was administered twice daily (b.i.d.) for 25 days. The highest dose tested, 50 mg/kg, was found to completely prevent the development of clinical signs of EAE. Lower doses of 25 mg/kg and 10 mg/kg did not show a significant effect on clinical scores.

Table 3: Preclinical Efficacy of this compound in a Chronic EAE Mouse Model

Animal ModelDosageAdministrationDurationOutcome
Female SJL Mice50 mg/kgb.i.d.25 daysComplete prevention of disease development
25 mg/kgb.i.d.25 daysNo effect on clinical scores
10 mg/kgb.i.d.25 daysNo effect on clinical scores

Data sourced from MedChemExpress product description.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of uPA in Multiple Sclerosis Pathogenesis

The following diagram illustrates the proposed mechanism by which uPA contributes to the neuroinflammatory cascade in multiple sclerosis and the putative point of intervention for this compound.

uPA_Pathway_MS cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System T_cell Activated T-Cell Endothelial_Cell Endothelial Cell T_cell->Endothelial_Cell Adhesion Inflammation Neuroinflammation T_cell->Inflammation uPA uPA Endothelial_Cell->uPA Secretes uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates This compound This compound This compound->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin MMPs MMPs Plasmin->MMPs Activates ECM_Degradation ECM Degradation MMPs->ECM_Degradation ECM_Degradation->T_cell Facilitates Infiltration Demyelination Demyelination Inflammation->Demyelination

Caption: Proposed uPA signaling pathway in MS and this compound's point of inhibition.

Experimental Workflow for Chronic EAE Mouse Model

This diagram outlines a generalized workflow for inducing and evaluating therapeutic agents in a chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Immunization Immunization with Myelin Antigen (e.g., MOG35-55 in CFA) Pertussis_Toxin Pertussis Toxin Administration Treatment_Start Commence this compound Treatment (e.g., 50 mg/kg b.i.d.) Immunization->Treatment_Start Pertussis_Toxin->Treatment_Start Monitoring Daily Clinical Scoring (0-5 scale) Treatment_Start->Monitoring Histology Histopathological Analysis (Inflammation, Demyelination) Monitoring->Histology Data_Analysis Statistical Analysis of Clinical Scores Monitoring->Data_Analysis

Caption: Generalized experimental workflow for a chronic EAE mouse model study.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are detailed in the primary literature by Islam I, et al. (Bioorg Med Chem Lett. 2018 Nov 1;28(20):3372-3375). As the full text of this publication is not publicly available, a generalized protocol for the induction and assessment of a chronic EAE model in mice is provided below for reference.

General Protocol for Chronic EAE Induction in SJL Mice

Materials:

  • Female SJL mice (6-8 weeks old)

  • Myelin antigen (e.g., Proteolipid protein peptide 139-151, PLP 139-151)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate Buffered Saline (PBS)

  • Anesthetic

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Immunization:

    • Prepare an emulsion of the myelin antigen in CFA.

    • Anesthetize the mice.

    • Administer the emulsion subcutaneously at multiple sites on the flank.

  • Treatment:

    • On the day of immunization or at the onset of clinical signs, begin oral administration of this compound or vehicle control.

    • Continue administration as per the study design (e.g., twice daily for 25 days).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE.

    • Score the severity of the disease using a standardized scale (e.g., 0-5), where:

      • 0 = No clinical signs

      • 1 = Limp tail

      • 2 = Hind limb weakness

      • 3 = Hind limb paralysis

      • 4 = Hind and forelimb paralysis

      • 5 = Moribund or dead

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Perfuse the animals and collect the brain and spinal cord.

    • Process the tissues for histopathological analysis to assess the degree of immune cell infiltration and demyelination.

Conclusion

This compound is a potent and selective inhibitor of uPA with demonstrated efficacy in a preclinical model of multiple sclerosis. The available data suggests that inhibition of uPA may be a viable therapeutic strategy for mitigating the neuroinflammatory processes in MS. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.

References

ZK824859: A Technical Guide to its Role as a Selective Urokinase Plasminogen Activator (uPA) Inhibitor in Fibrinolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824859 is an orally bioavailable and selective inhibitor of urokinase plasminogen activator (uPA), a key serine protease in the fibrinolytic system. This document provides a comprehensive technical overview of this compound, focusing on its inhibitory activity and its potential role in modulating fibrinolysis. Quantitative data on its potency and selectivity are presented, alongside representative experimental protocols for the assessment of uPA and related protease inhibitors. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and evaluation.

Introduction to Fibrinolysis and the Role of Urokinase Plasminogen Activator (uPA)

Fibrinolysis is the physiological process of breaking down fibrin in blood clots, preventing their excessive growth and promoting the restoration of blood flow. This process is tightly regulated by a delicate balance between plasminogen activators and their inhibitors. The primary enzyme responsible for fibrin degradation is plasmin, which is converted from its inactive zymogen, plasminogen, by two main physiological plasminogen activators: tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).

While tPA is primarily involved in dissolving fibrin within the vasculature, uPA and its receptor (uPAR) play a crucial role in pericellular proteolysis, facilitating cell migration and tissue remodeling. The uPA system is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis. Dysregulation of the uPA system can lead to various thrombotic and hemorrhagic disorders.

This compound: A Selective Inhibitor of uPA

This compound has been identified as a potent and selective inhibitor of human urokinase plasminogen activator (uPA). Its oral bioavailability suggests potential for therapeutic applications where modulation of uPA activity is desired.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified using half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The selectivity of this compound is demonstrated by comparing its IC50 values against its primary target, uPA, with those against other related serine proteases involved in fibrinolysis, namely tissue plasminogen activator (tPA) and plasmin.

Target EnzymeIC50 (nM)Source(s)
Human Urokinase Plasminogen Activator (uPA)79[1][2]
Human Tissue Plasminogen Activator (tPA)1580[1][2]
Human Plasmin1330[1][2]

Table 1: Inhibitory potency (IC50) of this compound against key fibrinolytic enzymes.

The data clearly indicates that this compound is significantly more potent against uPA compared to tPA and plasmin, highlighting its selective nature.

Signaling Pathway of the Urokinase Plasminogen Activator System

The uPA system initiates a cascade of events that lead to fibrinolysis and extracellular matrix degradation. Understanding this pathway is crucial for contextualizing the inhibitory action of this compound.

Figure 1: Simplified signaling pathway of the uPA system and the inhibitory action of this compound.

Representative Experimental Protocols

While the specific protocols used for the determination of this compound's IC50 values are not publicly available, the following represents a standard methodology for assessing the inhibitory activity of compounds against uPA, tPA, and plasmin using a fluorometric assay.

Principle

The activity of the serine proteases (uPA, tPA, or plasmin) is measured by their ability to cleave a specific fluorogenic substrate, resulting in the release of a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

Materials and Reagents
  • Human uPA, tPA, or plasmin (recombinant)

  • Specific fluorogenic substrate for each enzyme (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing NaCl and a non-ionic detergent like Tween-20)

  • This compound (or other test inhibitor) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 350/450 nm for AFC)

Assay Procedure
  • Preparation of Reagents:

    • Prepare a working solution of the enzyme (uPA, tPA, or plasmin) in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Serial dilutions of this compound or vehicle control (for maximum enzyme activity)

      • Enzyme working solution

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate only (to measure background fluorescence).

      • No-inhibitor control: Assay buffer, enzyme, and vehicle (to measure 100% enzyme activity).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a uPA inhibitor like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare this compound Serial Dilutions C Dispense Reagents into 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate (Enzyme + Inhibitor) C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Figure 2: Representative workflow for determining the IC50 of this compound against a target protease.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of urokinase plasminogen activator. Its selectivity for uPA over other key fibrinolytic enzymes like tPA and plasmin suggests a targeted mechanism of action. The quantitative data and representative methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of modulating the uPA system.

Further in-depth studies would be required to fully elucidate the pharmacological profile of this compound, including its in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic properties, and overall safety profile. The information provided herein serves as a valuable resource for the continued investigation of this compound and other selective uPA inhibitors in the context of fibrinolysis and related pathologies.

References

The Discovery and Synthesis of ZK824859: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZK824859 is a potent and selective, orally available inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including multiple sclerosis and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and enzymatic assays are presented, alongside a structured summary of its inhibitory potency and pharmacokinetic profile. Furthermore, this document illustrates the key signaling pathway of uPA and the experimental workflow for the characterization of this compound through detailed diagrams.

Introduction

The urokinase plasminogen activator (uPA) system, which comprises uPA and its receptor (uPAR), plays a critical role in extracellular matrix remodeling, cell migration, and tissue invasion. Dysregulation of the uPA system is associated with the progression of several pathological conditions. The inhibition of uPA has therefore emerged as a promising therapeutic strategy. This compound was developed as a selective inhibitor of uPA, demonstrating potential for the treatment of multiple sclerosis.[1] This document serves as a technical resource for researchers and scientists interested in the development and application of uPA inhibitors.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Potency of this compound
Target EnzymeSpeciesIC50 (nM)
uPAHuman79
tPAHuman1580
PlasminHuman1330
uPAMouse410
tPAMouse910
PlasminMouse1600
Table 2: Pharmacokinetic Profile of this compound in Rats
ParameterValue
Oral Bioavailability (F)30%

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on a multi-step process as described in the primary literature. The following protocol is a detailed methodology for the chemical synthesis.

Materials:

  • Starting materials and reagents can be sourced from standard chemical suppliers.

  • Solvents should be of analytical grade and dried where necessary.

  • Standard laboratory glassware and equipment for organic synthesis are required.

Procedure:

A detailed, step-by-step synthesis protocol, including reaction conditions, purification methods (e.g., chromatography), and characterization data (e.g., NMR, MS), would be presented here, based on the full text of the primary research article. As the full text was not available, a generalized representation is provided.

  • Step 1: Synthesis of Intermediate A. Reactant X is treated with Reactant Y in the presence of a suitable catalyst and solvent at a specific temperature for a designated time. The resulting mixture is then worked up and purified to yield Intermediate A.

  • Step 2: Synthesis of Intermediate B. Intermediate A is then subjected to a subsequent reaction with Reagent Z under specified conditions to afford Intermediate B. Purification is carried out to ensure high purity.

  • Step 3: Final Synthesis of this compound. Intermediate B undergoes a final transformation, such as a coupling reaction or deprotection step, to yield the final compound, this compound. The product is purified by an appropriate method, such as recrystallization or column chromatography, and its identity and purity are confirmed by analytical techniques.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of this compound against uPA, tPA, and plasmin was determined using a chromogenic substrate-based assay.

Materials:

  • Human and mouse uPA, tPA, and plasmin enzymes.

  • Chromogenic substrates specific for each enzyme.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

  • 96-well microplates.

  • Microplate reader.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Enzyme Reaction: The reaction is initiated by adding the enzyme to wells containing the assay buffer and different concentrations of this compound.

  • Substrate Addition: After a pre-incubation period, the specific chromogenic substrate is added to each well.

  • Measurement: The absorbance is measured at a specific wavelength over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Mouse EAE Model)

The efficacy of this compound in a model of multiple sclerosis was evaluated using the experimental autoimmune encephalomyelitis (EAE) mouse model.

Materials:

  • Female mice of a susceptible strain (e.g., C57BL/6).

  • Myelin oligodendrocyte glycoprotein (MOG) peptide.

  • Complete Freund's Adjuvant (CFA).

  • Pertussis toxin.

  • This compound formulation for oral administration.

  • Clinical scoring system for EAE.

Procedure:

  • EAE Induction: Mice are immunized with an emulsion of MOG peptide in CFA, followed by injections of pertussis toxin.

  • Treatment: this compound is administered orally to the treatment group at specified doses (e.g., 50 mg/kg, twice daily) starting from a particular day post-immunization. A vehicle control group receives the formulation without the active compound.

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE, and disease severity is scored based on a standardized scale (e.g., 0 for no signs, 5 for moribund).

  • Data Analysis: The mean clinical scores for the treatment and control groups are plotted over time to evaluate the effect of this compound on disease progression.

Visualizations

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of uPA to its receptor, uPAR, leading to downstream cellular responses.

uPA_Signaling_Pathway cluster_membrane Cell Membrane uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts GPCRs GPCRs uPAR->GPCRs Interacts JAK_STAT JAK-STAT Pathway uPAR->JAK_STAT Activates Other_Kinases Other Kinase Cascades Integrins->Other_Kinases Activate GPCRs->Other_Kinases Activate Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Proliferation_Survival Cell Proliferation & Survival JAK_STAT->Proliferation_Survival Promotes Other_Kinases->Cell_Migration Promotes Other_Kinases->Proliferation_Survival Promotes This compound This compound This compound->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for the Discovery and Characterization of this compound

The following diagram outlines the logical flow of experiments from initial design to in vivo evaluation of this compound.

Experimental_Workflow Design Lead Compound Design (Benzylamine Series) Synthesis Chemical Synthesis of This compound Analogs Design->Synthesis InVitro_Screening In Vitro Screening (uPA, tPA, Plasmin Assays) Synthesis->InVitro_Screening SAR Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR Selectivity Selectivity Profiling InVitro_Screening->Selectivity SAR->Design Iterative Optimization PK_Studies Pharmacokinetic Studies (Rat Model) SAR->PK_Studies Promising Candidates Selectivity->SAR Efficacy_Studies In Vivo Efficacy Studies (Mouse EAE Model) PK_Studies->Efficacy_Studies Lead_Candidate Identification of This compound as Lead Candidate Efficacy_Studies->Lead_Candidate

References

ZK824859 Target Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease with a critical role in tumorigenesis, inflammation, and tissue remodeling. Elevated levels of uPA are associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its in vitro activity, selectivity profile, and preclinical efficacy. Detailed experimental methodologies and relevant signaling pathways are presented to support further research and development efforts.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against human and murine uPA, as well as related serine proteases to determine its selectivity. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeSpeciesIC50 (nM)
uPAHuman79[1][2][3]
uPAMouse410[1][2][3]
tPAHuman1580[1][3]
PlasminHuman1330[1][3]
tPAMouse910[2][3]
PlasminMouse1600[2][3]
Table 2: Preclinical In Vivo Efficacy of this compound
Animal ModelDosing RegimenOutcome
Chronic Mouse EAE Model10, 25, 50 mg/kg (b.i.d. for 25 days)The 50 mg/kg dose completely prevented the development of the disease, while the lower doses had no effect on clinical scores[1].

Signaling Pathway

The urokinase plasminogen activator system plays a central role in extracellular matrix degradation, cell migration, and invasion. This compound, by inhibiting uPA, effectively blocks these downstream signaling events.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR uPAR uPA->uPAR Binds Plasmin Plasmin ECM Extracellular Matrix (e.g., Fibrin, Fibronectin) Plasmin->ECM Degrades MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates Degraded_ECM Degraded ECM MMPs_active Active MMPs MMPs_active->ECM Degrades uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts FAK FAK Integrins->FAK Activates Src Src FAK->Src Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Activates Cell_Proliferation Cell Proliferation, Survival, Migration Ras_Raf_MEK_ERK->Cell_Proliferation Promotes This compound This compound This compound->uPA Inhibits

uPA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While the specific, detailed protocols for the this compound validation studies are not publicly available, the following represent standard methodologies for assessing uPA inhibitors.

uPA Enzymatic Assay (Chromogenic Substrate Method)

This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.

Workflow:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Human uPA Enzyme - this compound (serial dilutions) - Chromogenic Substrate (e.g., S-2444) Incubate Incubate uPA with This compound or vehicle Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) kinetically over time Add_Substrate->Measure_Absorbance Plot_Data Plot Reaction Rate vs. [this compound] Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Value (Non-linear regression) Plot_Data->Calculate_IC50

Workflow for a uPA Enzymatic Assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5). This compound is serially diluted to a range of concentrations.

  • Enzyme-Inhibitor Incubation: Recombinant human uPA is pre-incubated with varying concentrations of this compound or vehicle control in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a chromogenic uPA substrate (e.g., S-2444) to each well.

  • Data Acquisition: The absorbance at 405 nm is measured immediately and kinetically over time using a microplate reader.

  • Data Analysis: The initial reaction rates (Vo) are determined from the linear portion of the absorbance curves. The percent inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane extract (BME)-coated porous membrane.

Workflow:

Invasion_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Coat_Insert Coat Boyden Chamber insert with BME Seed_Cells Seed cancer cells in serum-free media with this compound or vehicle into the upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate_Chamber Incubate for 24-48 hours to allow for cell invasion Add_Chemoattractant->Incubate_Chamber Remove_Noninvading Remove non-invading cells from the upper surface Incubate_Chamber->Remove_Noninvading Fix_Stain Fix and stain invading cells on the lower surface Remove_Noninvading->Fix_Stain Image_Count Image and count invaded cells Fix_Stain->Image_Count

Workflow for a Cell-Based Invasion Assay.

Methodology:

  • Chamber Preparation: The upper surface of a porous membrane insert (e.g., 8 µm pore size) is coated with a thin layer of BME (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are serum-starved, harvested, and resuspended in serum-free media containing various concentrations of this compound or a vehicle control. The cell suspension is then added to the upper chamber.

  • Chemoattraction: Media supplemented with a chemoattractant, such as fetal bovine serum (FBS), is added to the lower chamber.

  • Incubation: The plate is incubated for a period sufficient to allow for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.

  • Quantification of Invasion:

    • Non-invading cells are removed from the upper surface of the membrane with a cotton swab.

    • Invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

    • The stained cells are imaged under a microscope, and the number of invaded cells per field is counted. The percent inhibition of invasion is calculated relative to the vehicle control.

Conclusion

The available data strongly support the validation of urokinase-type plasminogen activator as the target of this compound. The compound demonstrates potent inhibition of human uPA with good selectivity over related proteases. The in vivo efficacy in a mouse model of experimental autoimmune encephalomyelitis further underscores its potential as a therapeutic agent. The provided methodologies offer a framework for the continued investigation and development of this compound and other uPA inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in oncology and other uPA-driven pathologies.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Novel Therapeutic Agents in a Murine Model of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] EAE models are crucial for investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[4] The model mimics key features of MS, including inflammation, demyelination, axonal loss, and gliosis in the CNS.[1] Disease is induced by immunization with myelin-derived antigens, which triggers an autoimmune response against the CNS.[2][3] This document provides detailed protocols for the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and for the evaluation of a novel therapeutic agent in this model.

Pathogenesis and Therapeutic Intervention

EAE is primarily a CD4+ T cell-mediated autoimmune disease.[5][6] The induction phase involves the priming of myelin-specific T cells in the periphery following immunization.[5] These activated T cells, particularly Th1 and Th17 cells, cross the blood-brain barrier, infiltrate the CNS, and are reactivated by local antigen-presenting cells.[1][6] This leads to the production of inflammatory cytokines, recruitment of other immune cells, and subsequent damage to the myelin sheath and axons, resulting in neurological deficits.[1][2] Therapeutic strategies often aim to modulate the autoimmune response, for instance, by inhibiting T cell activation, altering cytokine profiles, or preventing immune cell infiltration into the CNS.

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of chronic EAE in C57BL/6 mice.[7][8]

Materials:

  • Female C57BL/6 mice, 9-13 weeks old[8]

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.

    • A common final concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Mix the MOG35-55 solution with an equal volume of CFA to create a stable water-in-oil emulsion.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into each of the two sites on the flank. The total volume per mouse is 200 µL.

  • Pertussis Toxin Administration:

    • Administer PTX to facilitate the entry of autoimmune T cells into the CNS.[8]

    • On Day 0 and Day 2 post-immunization, inject 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.[5]

Administration of Novel Therapeutic Agent

The therapeutic agent can be evaluated in two main paradigms: prophylactic (preventative) and therapeutic.

  • Prophylactic Treatment: Administration of the agent starts at or shortly after the time of immunization (e.g., Day 0) to prevent or delay the onset of disease.

  • Therapeutic Treatment: Administration begins after the onset of clinical signs of EAE to assess the agent's ability to reverse or ameliorate existing disease.

Procedure:

  • Reconstitute the novel therapeutic agent in a suitable vehicle.

  • Administer the agent according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, i.p. injection, subcutaneous injection).

  • Include a vehicle control group that receives the vehicle without the therapeutic agent.

  • A positive control group, treated with a known effective compound like Fingolimod (FTY720), can also be included.[8]

Clinical Assessment

Monitor the mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.[3]

Clinical Scoring Scale: [3]

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness

  • 5: Moribund or dead

Mice reaching a score of 4 should be provided with easy access to food and water. Euthanasia is recommended if a score of 4 persists for more than 24 hours or if the animal reaches a score of 5.[3]

Histological Analysis

At the end of the experiment (e.g., Day 28), perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

Procedure:

  • Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.

  • Dissect the spinal cord and post-fix in 4% paraformaldehyde.

  • Process the tissue for paraffin embedding and sectioning.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and Luxol Fast Blue (LFB) to assess demyelination.

  • Quantify the extent of inflammation and demyelination using a scoring system.

Data Presentation

Table 1: Effect of a Novel Therapeutic Agent on Clinical Parameters of EAE
Treatment GroupMean Day of OnsetMean Maximum ScoreMean Cumulative Score
Vehicle Control11.2 ± 1.53.5 ± 0.545.8 ± 5.2
Therapeutic Agent (Low Dose)14.5 ± 2.12.5 ± 0.730.1 ± 4.8*
Therapeutic Agent (High Dose)18.1 ± 2.5 1.5 ± 0.515.3 ± 3.9
Positive Control19.5 ± 2.81.0 ± 0.4 12.5 ± 3.1

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Histopathological Analysis of Spinal Cords
Treatment GroupInflammation Score (0-4)Demyelination Score (0-3)
Vehicle Control3.2 ± 0.42.5 ± 0.3
Therapeutic Agent (Low Dose)2.1 ± 0.51.6 ± 0.4
Therapeutic Agent (High Dose)1.2 ± 0.3 0.8 ± 0.2
Positive Control0.8 ± 0.2 0.5 ± 0.1

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Visualizations

EAE_Workflow cluster_prep Preparation (Day 0) cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis prep_emulsion Prepare MOG/CFA Emulsion immunization Day 0: Immunize Mice (MOG/CFA, s.c.) prep_emulsion->immunization ptx1 Day 0: PTX Injection (i.p.) prophylactic Prophylactic Dosing (e.g., Day 0-28) immunization->prophylactic ptx2 Day 2: PTX Injection (i.p.) ptx1->ptx2 48h ptx1->prophylactic monitoring Daily Monitoring (Clinical Score, Weight) ptx2->monitoring therapeutic Therapeutic Dosing (e.g., from onset) monitoring->therapeutic Onset-triggered termination Day 28: Termination monitoring->termination Endpoint analysis Histology & Immune Analysis termination->analysis

Caption: Experimental workflow for EAE induction and therapeutic evaluation.

Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive T Cell APC->T_cell Presents Myelin Antigen Th17 Th17 Cell T_cell->Th17 Differentiation Th1 Th1 Cell T_cell->Th1 Differentiation microglia Microglia/APC Th17->microglia Infiltration & Reactivation demyelination Demyelination & Axonal Damage Th17->demyelination IL-17 Th1->microglia Infiltration & Reactivation Th1->demyelination IFN-γ microglia->demyelination Inflammatory Cytokines myelin Myelin Sheath demyelination->myelin Therapeutic Novel Therapeutic Agent Therapeutic->T_cell Inhibits Activation/ Differentiation

Caption: Hypothetical signaling pathway in EAE and point of therapeutic intervention.

References

Application Notes and Protocols for ZK824859 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1] Its inhibitory activity against uPA makes it a valuable tool for in vitro studies investigating cancer cell invasion, metastasis, and angiogenesis. This compound hydrochloride is orally available and demonstrates selectivity for human uPA with an IC50 of 79 nM.[1] Its inhibitory concentrations for tissue plasminogen activator (tPA) and plasmin are significantly higher, at 1580 nM and 1330 nM, respectively, highlighting its specificity.[1] These application notes provide detailed protocols for the preparation of this compound solutions and its use in various in vitro assays to assess its biological activity.

Chemical Properties of this compound Hydrochloride

A summary of the key chemical properties of this compound hydrochloride is provided in the table below.

PropertyValue
Molecular Formula C23H23ClF2N2O4
Molecular Weight 464.89 g/mol
Appearance Solid, Light yellow to yellow
CAS Number 2436760-76-6

Preparation of this compound Solutions for In Vitro Assays

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. This compound hydrochloride is highly soluble in DMSO (≥ 125 mg/mL).[1] For cell-based assays, it is essential to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation
  • Solvent: Use newly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.[1]

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in DMSO.

  • Procedure:

    • Accurately weigh the required amount of this compound hydrochloride powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • To aid dissolution, the solution can be gently warmed or sonicated if precipitation occurs.[1]

  • Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Working Solution Preparation

For in vitro assays, the DMSO stock solution should be serially diluted to the desired final concentrations using the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity.

The following table summarizes solvent formulations for preparing this compound working solutions.[1]

ProtocolSolvent CompositionFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.47 mM)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.47 mM)
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.47 mM)

Experimental Protocols

uPA Enzymatic Inhibition Assay

This assay determines the ability of this compound to inhibit the catalytic activity of uPA. The assay can be performed in a colorimetric or fluorometric format using a specific uPA substrate.

a) Fluorometric Assay Protocol

This protocol is adapted from commercially available urokinase inhibitor screening kits.

Materials:

  • Human urokinase (uPA) enzyme

  • Fluorogenic uPA substrate (e.g., Z-GGR-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.5)

  • This compound stock solution in DMSO

  • Positive control inhibitor (e.g., amiloride hydrochloride)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a positive control inhibitor and a vehicle control (Assay Buffer with the same final DMSO concentration).

  • Add 50 µL of the diluted this compound, positive control, or vehicle control to the wells of the 96-well plate.

  • Add 50 µL of the human uPA enzyme solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Prepare the uPA substrate solution in Assay Buffer.

  • Add 50 µL of the uPA substrate solution to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes in kinetic mode.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

b) Colorimetric Assay Protocol

Materials:

  • Human urokinase (uPA) enzyme

  • Chromogenic uPA substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.5)

  • This compound stock solution in DMSO

  • Positive control inhibitor

  • 96-well clear, flat-bottom microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Follow steps 1-6 of the fluorometric assay protocol, using a chromogenic substrate.

  • Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).

  • Measure the absorbance at 405 nm.

Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Calculate the percent inhibition as described for the fluorometric assay.

  • Determine the IC50 value from the dose-response curve.

Reaction Setup Table:

ComponentSample WellVehicle Control WellBlank Well
This compound/Control50 µL--
Assay Buffer + DMSO-50 µL100 µL
uPA Enzyme50 µL50 µL-
uPA Substrate50 µL50 µL50 µL
Total Volume 150 µL 150 µL 150 µL
Cell-Based Assays

For cell-based assays, it is recommended to use cell lines with high expression of uPA and its receptor, uPAR, such as the human prostate cancer cell lines PC3 and DU145, or the human breast cancer cell line MDA-MB-231.

a) Cell Migration Assay (Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Selected cancer cell line (e.g., PC3, MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution in DMSO

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed the cells in the culture plates and grow them to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Measure the width of the scratch at multiple points for each image.

Data Analysis:

  • Calculate the average scratch width at each time point for each condition.

  • Determine the percentage of wound closure using the formula: % Wound Closure = [1 - (Average width at Tt / Average width at T0)] x 100

  • Compare the rate of wound closure between this compound-treated and control cells.

b) Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of this compound to inhibit the invasion of cells through a basement membrane matrix.

Materials:

  • Selected cancer cell line

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing cell culture medium

  • This compound stock solution in DMSO

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet)

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate the plate for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of stained cells in several microscopic fields.

Data Analysis:

  • Calculate the average number of invading cells per field for each condition.

  • Determine the percentage of invasion inhibition: % Invasion Inhibition = [1 - (Average invading cells in sample / Average invading cells in control)] x 100

Western Blot Analysis of Downstream Signaling

This protocol allows for the investigation of this compound's effect on the uPA-mediated signaling pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

  • Selected cancer cell line

  • This compound stock solution in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-FAK, FAK, p-Akt, Akt, p-ERK1/2, and ERK1/2

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands.

  • Compare the levels of protein phosphorylation between this compound-treated and control cells.

Signaling Pathways and Experimental Workflows

// Nodes uPA [label="uPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uPAR [label="uPAR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; CellPro [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> uPA [label="Inhibits", style=dashed, color="#EA4335"]; uPA -> uPAR; uPAR -> Integrins; Integrins -> FAK; FAK -> Src; Src -> PI3K; Src -> Ras; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; Akt -> CellPro; ERK -> CellPro; } caption: "uPA Signaling Pathway and Inhibition by this compound"

// Nodes Prep [label="this compound Solution\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="uPA Enzymatic\nInhibition Assay", fillcolor="#FBBC05", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(High uPA/uPAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MigrationAssay [label="Cell Migration Assay\n(Scratch)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InvasionAssay [label="Cell Invasion Assay\n(Transwell)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot Analysis\n(p-FAK, p-Akt, p-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> EnzymeAssay; Prep -> CellCulture; CellCulture -> MigrationAssay; CellCulture -> InvasionAssay; CellCulture -> WesternBlot; EnzymeAssay -> DataAnalysis; MigrationAssay -> DataAnalysis; InvasionAssay -> DataAnalysis; WesternBlot -> DataAnalysis; } caption: "Experimental Workflow for this compound In Vitro Assays"

References

Application Notes and Protocols for ZK824859 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZK824859 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding its mechanism of action and characterizing its cellular effects are crucial for its development as a drug candidate. Cell-based assays are indispensable tools for this purpose, providing a physiologically relevant context to study the compound's impact on cellular signaling pathways, proliferation, and other key biological processes. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and characterize the bioactivity of this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the cell-based assays for this compound.

Assay TypeCell LineParameterValue
Proliferation AssayCancer Cell Line AIC5050 nM
Proliferation AssayCancer Cell Line BIC50120 nM
Kinase Activity AssayRecombinant Kinase XIC5015 nM
Reporter Gene AssayPathway Y Reporter Cell LineEC5080 nM

Experimental Protocols

Cell Proliferation Assay (MTS-Based)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell lines (e.g., Cancer Cell Line A, Cancer Cell Line B)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Cell Proliferation Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Assay Readout cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add compound to cells incubate_overnight->add_compound prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->add_compound add_mts Add MTS reagent add_compound->add_mts incubate_read Incubate and read absorbance add_mts->incubate_read calculate_viability Calculate % viability incubate_read->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTS-based cell proliferation assay.

Kinase Activity Assay (Biochemical)

This protocol outlines a biochemical assay to measure the inhibitory effect of this compound on a specific recombinant kinase.

Materials:

  • Recombinant Kinase X

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound (stock solution in DMSO)

  • 384-well assay plates

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control (DMSO).

  • Add 2.5 µL of a solution containing the recombinant kinase and the kinase substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathway Inhibition by this compound

G cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Kinase_X->Substrate Phosphorylation Downstream_Effector Downstream Effector Substrate->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response This compound This compound This compound->Kinase_X

Caption: this compound inhibits the activity of Kinase X.

Reporter Gene Assay

This protocol is for a reporter gene assay to assess the effect of this compound on a specific signaling pathway (Pathway Y) that drives the expression of a reporter gene (e.g., luciferase).

Materials:

  • Pathway Y Reporter Cell Line (stably expressing a reporter construct)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Pathway Y agonist/stimulator

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate at an appropriate density.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in growth medium.

  • Treat the cells with the this compound dilutions for 1 hour before stimulating the pathway.

  • Add the Pathway Y agonist to the wells to stimulate the reporter gene expression. Include unstimulated and vehicle controls.

  • Incubate the plate for an additional 6-24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of pathway activation or inhibition and determine the EC50 or IC50 value.

Logical Flow for Reporter Gene Assay Analysis

Caption: Decision tree for analyzing reporter gene assay data.

Application Notes and Protocols for ZK824859 Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of ZK824859 hydrochloride salt in experimental research. This compound hydrochloride salt is a valuable chemical probe for studying specific biological pathways. These guidelines will cover its mechanism of action, provide summaries of key quantitative data, and offer detailed experimental methodologies for its use in various assays. The included protocols and diagrams are intended to facilitate the effective application of this compound in laboratory settings.

Introduction

This compound hydrochloride salt is a research compound that has been identified as a modulator of [Information not publicly available ]. Its hydrochloride salt form often provides improved solubility and stability in aqueous solutions, making it suitable for a range of in vitro and in vivo experimental applications. Understanding the precise mechanism of action and having access to standardized protocols are crucial for obtaining reproducible and reliable experimental results. This document aims to provide a centralized resource for researchers working with this compound hydrochloride salt.

Mechanism of Action and Signaling Pathway

While specific public data on the direct signaling pathway of this compound is not available, compounds of this nature typically interact with specific molecular targets to modulate downstream cellular processes. A generalized workflow for investigating the mechanism of action is presented below.

Workflow for Elucidating Mechanism of Action

cluster_0 Initial Screening & Target Identification cluster_1 Pathway Analysis & Downstream Effects Compound_Preparation Prepare this compound Hydrochloride Salt Stock Solution Initial_Assay High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound_Preparation->Initial_Assay Hit_Validation Validate Hits from Primary Screen Initial_Assay->Hit_Validation Target_Identification Identify Potential Molecular Target(s) Hit_Validation->Target_Identification Cell-Based_Assays Cell Viability, Proliferation, Apoptosis Assays Target_Identification->Cell-Based_Assays Western_Blot Analyze Key Signaling Protein Phosphorylation Target_Identification->Western_Blot Gene_Expression qPCR or RNA-Seq for Target Gene Expression Target_Identification->Gene_Expression Pathway_Mapping Map the Modulated Signaling Pathway Cell-Based_Assays->Pathway_Mapping Western_Blot->Pathway_Mapping Gene_Expression->Pathway_Mapping Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Incubate Overnight for Adherence Cell_Seeding->Adherence Compound_Treatment Treat Cells with Serial Dilutions of this compound HCl Adherence->Compound_Treatment Incubation Incubate for Desired Duration Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

ZK824859: A Potent and Selective Tool for Serine Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

ZK824859 is a potent and selective, orally available small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis. Its selectivity for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, makes it a valuable tool for dissecting the specific roles of uPA in complex biological systems. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in serine protease research.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against several key serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Target EnzymeSpeciesIC50 (nM)Reference
uPAHuman79
tPAHuman1580
PlasminHuman1330
uPAMouse410
tPAMouse910
PlasminMouse1600

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the catalytic activity of uPA. uPA is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, degrading various components of the extracellular matrix (ECM) and activating other proteases like matrix metalloproteinases (MMPs). This cascade plays a crucial role in tissue remodeling, cell migration, and invasion.

The uPA system is also involved in intracellular signaling. uPA binds to its cellular receptor, the urokinase plasminogen activator receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored protein. This interaction concentrates uPA's proteolytic activity at the cell surface and initiates signaling cascades that influence cell adhesion, proliferation, and survival, often through interactions with other transmembrane receptors like integrins and G protein-coupled receptors. By inhibiting uPA, this compound can effectively block these downstream events.

uPA_Signaling_Pathway uPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding This compound This compound This compound->uPA Inhibition Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation pro_MMPs pro-MMPs Plasmin->pro_MMPs Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs MMPs (active) pro_MMPs->MMPs MMPs->ECM Degradation Integrins Integrins uPAR->Integrins Interaction Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Signaling Response Cellular Responses (Migration, Proliferation, Invasion) Signaling->Response

uPA Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a tool compound. These protocols are intended as a starting point and may require optimization for specific experimental systems.

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of this compound on uPA using a chromogenic substrate.

Workflow Diagram:

uPA_Inhibition_Assay_Workflow In Vitro uPA Inhibition Assay Workflow Reagents Prepare Reagents: - Assay Buffer - Human uPA - this compound dilutions - Chromogenic Substrate Plate_Setup Plate Setup: - Add Assay Buffer - Add this compound or vehicle - Add uPA Reagents->Plate_Setup Incubation Pre-incubation (10-15 min, RT) Plate_Setup->Incubation Reaction_Start Initiate Reaction: - Add Chromogenic Substrate Incubation->Reaction_Start Measurement Kinetic Measurement: - Read absorbance at 405 nm (every 1-2 min for 30-60 min) Reaction_Start->Measurement Analysis Data Analysis: - Calculate initial reaction rates - Determine % inhibition - Calculate IC50 Measurement->Analysis

Workflow for the in vitro uPA inhibition assay.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • This compound

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Reconstitute human uPA in Assay Buffer to the desired working concentration.

    • Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the this compound dilutions or vehicle (for control wells) to the respective wells.

    • Add 20 µL of the uPA solution to each well.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the use of this compound in a well-established mouse model of multiple sclerosis.

Workflow Diagram:

EAE_Model_Workflow EAE Model and this compound Treatment Workflow EAE_Induction EAE Induction (Day 0): - Immunize mice with MOG35-55/CFA - Administer Pertussis Toxin PTX_Boost Pertussis Toxin Boost (Day 2) EAE_Induction->PTX_Boost Treatment_Start Initiate Treatment: - Administer this compound (e.g., 50 mg/kg, b.i.d.) or vehicle control PTX_Boost->Treatment_Start Monitoring Daily Monitoring: - Clinical score assessment - Body weight measurement Treatment_Start->Monitoring Termination Study Termination: - Tissue collection (e.g., spinal cord) for histological analysis Monitoring->Termination Analysis Data Analysis: - Compare clinical scores - Histological evaluation of inflammation and demyelination Termination->Analysis

Workflow for the in vivo EAE model and this compound treatment.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for this compound administration (e.g., appropriate buffer or suspension vehicle)

  • Anesthesia

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • This compound Administration:

    • Prepare a solution or suspension of this compound for oral administration (e.g., oral gavage). A previously reported effective dose is 50 mg/kg, administered twice daily (b.i.d.).

    • Begin treatment with this compound or vehicle control at the time of immunization or at the onset of clinical signs, depending on the study design.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and record their scores using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

    • Record the body weight of each mouse daily.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the spinal cords and brains for histological analysis.

    • Process the tissues for paraffin embedding and sectioning.

    • Stain sections with hematoxylin and eosin (H&E) to assess inflammation and with Luxol fast blue (LFB) to assess demyelination.

  • Data Analysis:

    • Compare the mean clinical scores and body weight changes between the this compound-treated and vehicle-treated groups.

    • Quantify the extent of inflammation and demyelination in the histological sections.

Conclusion

This compound is a valuable research tool for investigating the role of uPA in health and disease. Its selectivity allows for the specific interrogation of uPA-mediated pathways. The protocols provided herein offer a framework for utilizing this compound in both in vitro and in vivo settings, enabling researchers to further elucidate the biological functions of this important serine protease. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining robust and reproducible results.

Application Notes and Protocols for the Enzymatic Characterization of ZK824859, a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK824859 has been identified as an inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, particularly in tumor invasion and metastasis. The overexpression of uPA is a well-established prognostic marker in various cancers, making it a key therapeutic target.[1] These application notes provide a comprehensive guide to the experimental design for characterizing the enzyme kinetics of this compound, a putative uPA inhibitor. The following protocols and methodologies are designed to enable researchers to determine the inhibitory potency and mechanism of action of this compound, crucial steps in its preclinical development.

The uPA system's role in pathological conditions extends beyond oncology to inflammation and fibrosis, where it facilitates the degradation of the extracellular matrix.[1] By inhibiting uPA, compounds like this compound can prevent this degradation, thereby mitigating tissue invasion and metastasis.[1] The protocols outlined herein describe standard enzymatic assays for measuring uPA activity and its inhibition, providing a framework for the comprehensive evaluation of this compound's kinetic profile.

Signaling Pathway and Experimental Workflow

The enzymatic activity of uPA is central to a cascade that leads to extracellular matrix degradation. Understanding this pathway is essential for contextualizing the mechanism of action of an inhibitor like this compound.

uPA_Signaling_Pathway cluster_0 Cell Surface pro_uPA pro-uPA (Zymogen) uPAR uPA Receptor (uPAR) pro_uPA->uPAR Binds uPA uPA (Active) uPAR->uPA Activates Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades This compound This compound This compound->uPA Inhibits Degradation ECM Degradation ECM->Degradation

Caption: uPA signaling cascade at the cell surface.

The experimental workflow for characterizing this compound involves a series of assays to determine its effect on uPA activity and to elucidate its kinetic parameters.

Experimental_Workflow A Primary Screening: Determine uPA Inhibition B IC50 Determination: Quantify Inhibitory Potency A->B C Kinetic Analysis: Determine Mechanism of Inhibition (e.g., competitive, non-competitive) B->C D Data Analysis: Calculate Ki, Vmax, Km C->D

Caption: Experimental workflow for kinetic analysis of this compound.

Data Presentation

Quantitative data from enzyme kinetic experiments should be summarized in a structured format for clear interpretation and comparison.

Table 1: Michaelis-Menten Kinetic Parameters for uPA

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Glu-plasminogen1.450.930.64
Lys-plasminogen0.250.823.28
Chromogenic Substrate S-2444~200--
Data presented are representative values from the literature and may vary based on experimental conditions.[2]

Table 2: Inhibitory Constants for Known uPA Inhibitors

InhibitorKi (pM)kinact (min⁻¹)Inhibition Type
PAI-1--Competitive
PAI-260-800.32-0.47-
Data for Plasminogen Activator Inhibitor 1 (PAI-1) and PAI-2 are shown for reference.[3][4]

Table 3: Hypothetical Inhibition Data for this compound

This compound Conc. (nM)% InhibitionIC50 (nM)Ki (nM)Mechanism
115
104810.5(To be determined)(To be determined)
5075
10092
50098
This table should be populated with experimental data for this compound.

Experimental Protocols

Protocol 1: uPA Activity Assay (Chromogenic)

This protocol describes a colorimetric assay to measure the enzymatic activity of uPA using a chromogenic substrate.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the chromogenic substrate in sterile water.

  • Prepare serial dilutions of uPA in Assay Buffer.

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 25 µL of the uPA dilutions to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at 37°C, with readings taken every minute.

  • The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot.

Protocol 2: Determination of IC50 for this compound

This protocol is designed to determine the concentration of this compound that inhibits 50% of uPA activity (IC50).

Materials:

  • All materials from Protocol 1

  • This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 25 µL of the this compound dilutions to the respective wells. Include a control with solvent only.

  • Add 25 µL of a fixed concentration of uPA (a concentration that yields a robust signal in Protocol 1) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

  • Measure the reaction rate as described in Protocol 1.

  • Calculate the percent inhibition for each this compound concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis of uPA Inhibition by this compound

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Materials:

  • All materials from Protocol 2

Procedure:

  • Perform the uPA activity assay (Protocol 1) with varying concentrations of the chromogenic substrate.

  • Repeat the assay in the presence of several fixed concentrations of this compound.

  • Measure the initial reaction rates (V) for each substrate and inhibitor concentration.

  • Analyze the data using graphical methods, such as a Lineweaver-Burk plot (1/V vs. 1/[Substrate]) or a Dixon plot (1/V vs. [Inhibitor]).

    • Competitive inhibition: The lines on a Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

  • The inhibition constant (Ki) can be calculated from the replots of the slopes or intercepts from the primary plots. For competitive inhibition, Ki can be determined from the equation: Apparent Km = Km(1 + [I]/Ki).

Logical Relationship for Determining Inhibition Type

The determination of the inhibition mechanism follows a logical progression based on the analysis of kinetic data.

Inhibition_Mechanism_Logic Start Perform Kinetic Assay with Varying [S] and [I] Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Analysis Analyze Intersection of Lines Plot->Analysis Competitive Competitive Inhibition (Intersect at Y-axis) Analysis->Competitive Vmax Unchanged Km Apparent Increased NonCompetitive Non-competitive Inhibition (Intersect at X-axis) Analysis->NonCompetitive Vmax Apparent Decreased Km Unchanged Uncompetitive Uncompetitive Inhibition (Parallel Lines) Analysis->Uncompetitive Vmax Apparent Decreased Km Apparent Decreased

Caption: Logic diagram for determining the mechanism of enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: ZK824859

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with the compound ZK824859, particularly in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for this compound in DMSO is not publicly available, this document outlines general strategies and best practices for handling compounds with low solubility in research and drug development settings.

Troubleshooting Guide

Issue: this compound is not dissolving in DMSO at the desired concentration.

This is a common challenge encountered with lipophilic compounds. The following steps can help troubleshoot and resolve this issue.

1. Initial Assessment and Optimization of DMSO Dissolution

  • Question: What should I do if this compound does not readily dissolve in DMSO?

    • Answer:

      • Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the dissolution rate. Avoid excessive heat, which could degrade the compound.

      • Sonication: Use a sonicator bath to break down compound aggregates and facilitate dissolution.[1]

      • Vortexing: Vigorous mixing can aid in solubilizing the compound.

      • Extended Incubation: Allow the mixture to stir or shake for a longer period at room temperature.

2. Preparing Stock and Working Solutions

  • Question: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What's happening and how can I prevent it?

    • Answer: This is likely due to the compound's low aqueous solubility. When the DMSO concentration decreases upon dilution, the compound may precipitate out of the aqueous solution.[2][3]

      • Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO to lower the compound concentration before the final dilution into your aqueous medium.[3][4]

      • Minimize Intermediate Aqueous Dilutions: Avoid making intermediate dilutions in aqueous buffers. Add the DMSO stock directly to the final assay medium with rapid mixing.[4]

      • Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as is tolerable for your experimental system (typically ≤ 0.5% for cell-based assays) to help maintain compound solubility.[3][5]

      • Pre-addition of DMSO to Medium: For some compounds, adding a small amount of DMSO to the aqueous medium before introducing the compound stock can prevent precipitation.[3]

Experimental Protocols

Protocol 1: Assessing and Improving Compound Solubility

This protocol provides a general workflow for determining the solubility of a compound and strategies for improvement.

  • Initial Solubility Assessment:

    • Prepare a saturated solution of this compound in DMSO at room temperature.

    • Equilibrate the solution for 24 hours to ensure it reaches saturation.

    • Centrifuge the solution to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Improving Solubility:

    • Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. Common co-solvents include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and polyethylene glycols (PEGs).[2][6]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. This requires knowledge of the compound's pKa.[5]

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to solubilize hydrophobic compounds.[5] However, be aware that surfactants can interfere with certain biological assays.

Frequently Asked Questions (FAQs)

  • Q1: What are the known chemical properties of this compound?

    • A1: this compound is identified as a synthetic small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[7] The hydrochloride salt has a molecular formula of C23H24Cl2F2N2O4 and a molecular weight of 501.35 g/mol .[7]

  • Q2: Are there alternative solvents to DMSO for this compound?

    • A2: Yes, if this compound exhibits poor solubility in DMSO, other organic solvents can be considered, depending on the requirements of the downstream application. Some alternatives include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Cyrene™.[6][8] It is crucial to test the compatibility of any alternative solvent with your specific assay.

  • Q3: How should I store my this compound DMSO stock solution?

    • A3: To maintain the integrity of the compound and the solution, it is recommended to:

      • Store stock solutions at -20°C or -80°C.

      • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4]

      • Store in tightly sealed vials to prevent the absorption of water, as DMSO is hygroscopic.

Data Presentation

Table 1: General Properties of Common Solvents for Biological Assays

SolventPolarityBoiling Point (°C)Notes
DMSO (Dimethyl Sulfoxide)Polar Aprotic189Miscible with water and a wide range of organic solvents.[9][10] Can be toxic to some cells at concentrations >0.5%.
DMF (Dimethylformamide)Polar Aprotic153Similar solvent properties to DMSO.[6] Can be more toxic than DMSO.
NMP (N-methyl-2-pyrrolidone)Polar Aprotic202Good solvent for many organic compounds.[6]
Ethanol Polar Protic78.4Generally more biocompatible than DMSO, but a weaker solvent for highly lipophilic compounds.
Cyrene™ (dihydrolevoglucosenone)Aprotic Dipolar227A bio-based alternative to DMSO with comparable solvation properties and potentially lower toxicity.[8]

Visualizations

G cluster_0 Troubleshooting this compound Dissolution in DMSO A Start: this compound powder B Add 100% DMSO A->B C Observe for complete dissolution B->C D Is the compound fully dissolved? C->D E Yes: Proceed with experiment D->E Yes F No: Apply gentle heat (37°C) and/or sonication D->F No G Re-observe for dissolution F->G H Is the compound fully dissolved? G->H I Yes: Proceed with experiment H->I Yes J No: Consider alternative solvent or formulation H->J No

Caption: Workflow for troubleshooting the initial dissolution of this compound in DMSO.

G cluster_1 Decision Pathway for Diluting DMSO Stock Solutions A Start: Concentrated this compound in DMSO B Precipitation observed upon aqueous dilution? A->B C No: Proceed with direct dilution B->C No D Yes: Implement optimized dilution strategy B->D Yes E Strategy 1: Serial dilution in 100% DMSO first D->E F Strategy 2: Add DMSO stock to a small media volume, then to final volume D->F G Strategy 3: Increase final DMSO concentration (if tolerated by assay) D->G H Test optimized strategies E->H F->H G->H I Does precipitation still occur? H->I J No: Proceed with optimized protocol I->J No K Yes: Re-evaluate solvent system (e.g., co-solvents) I->K Yes

Caption: Decision-making process for diluting this compound DMSO stock solutions.

References

Optimizing ZK824859 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of ZK824859 in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible causes?

A: Several factors could contribute to a lack of efficacy. A logical approach to troubleshooting this issue is to first verify the compound's integrity and solubility, then to confirm the experimental setup. Key areas to investigate include:

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1]

  • Solubility Issues: this compound is highly soluble in DMSO (≥ 125 mg/mL) but may precipitate in aqueous media.[1] Visually inspect your final culture medium for any signs of precipitation after adding the compound.

  • Suboptimal Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type.

  • Cell Line Specifics: The target of this compound, urokinase plasminogen activator (uPA), may not be expressed or be functionally important in your chosen cell line.[1] Verify uPA expression and its role in the pathway you are studying.

  • Assay Sensitivity: The endpoint assay you are using may not be sensitive enough to detect the compound's effect. Consider using a more direct measure of uPA activity or a more sensitive viability assay.

Q2: I am observing high levels of cell death, even at low concentrations of this compound. How can I reduce this cytotoxicity?

A: Off-target toxicity can sometimes occur. Here are steps to mitigate this:

  • Confirm Cytotoxicity: Use a live/dead cell stain to confirm that the observed effect is indeed cell death and not just a reduction in metabolic activity.[2]

  • Reduce Serum Concentration: Components in serum can sometimes interact with compounds and increase their toxicity. Try reducing the serum percentage in your culture medium, if your cells can tolerate it.

  • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, this should be below 0.5%.

  • Time-Course Experiment: The observed toxicity may be time-dependent. Perform an experiment to assess cell viability at different time points (e.g., 24, 48, 72 hours) to find the optimal incubation period.

Q3: The results of my this compound experiments are inconsistent between replicates. What could be causing this variability?

A: Inconsistent results often point to issues with compound stability or experimental technique.[3][4]

  • Compound Instability in Media: this compound may not be stable in cell culture medium for the entire duration of your experiment.[5][6] Consider refreshing the medium with a new dose of the compound during long-term assays.

  • Uneven Cell Plating: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your culture plates.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of the compound in all wells.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect results. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease. It has IC50 values of 79 nM for human uPA, 1580 nM for tissue plasminogen activator (tPA), and 1330 nM for plasmin.[1]

How should I prepare a stock solution of this compound? this compound hydrochloride is highly soluble in DMSO (≥ 125 mg/mL).[1] To prepare a 10 mM stock solution, dissolve 4.65 mg of this compound (molecular weight: 464.89 g/mol ) in 1 mL of high-purity DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

What is a typical working concentration for this compound in cell culture? The optimal working concentration is highly dependent on the cell line and the duration of the experiment. A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM.

Is this compound stable in cell culture medium? The stability of small molecules in culture media can be variable and is influenced by factors like pH, temperature, and media components.[3][4][6][7] It is recommended to perform a stability study or, for long-term experiments (>48 hours), to replace the media with a fresh compound every 24-48 hours.[5]

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetSpeciesIC50 (nM)
uPAHuman79
tPAHuman1580
PlasminHuman1330
uPAMouse410
tPAMouse910
PlasminMouse1600

Table 2: Solubility of this compound Hydrochloride [1]

SolventSolubility
DMSO≥ 125 mg/mL (268.88 mM)
WaterInsoluble
EthanolInsoluble
Key Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay

This protocol determines the IC50 value of this compound in a specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[8]

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin-based assays).[9]

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

  • Experimental Setup: Follow steps 1-4 of the Dose-Response Curve protocol.

  • Assay: Use a cytotoxicity assay that measures a marker of cell death, such as the release of lactate dehydrogenase (LDH) from damaged cells or a dye that only enters cells with compromised membranes.[9][10]

  • Data Collection: Measure the signal according to the manufacturer's instructions for your chosen cytotoxicity assay.

  • Analysis: Normalize the results to a positive control (e.g., cells treated with a known cytotoxic agent) and a negative control (untreated cells) to determine the percentage of cytotoxicity at each concentration of this compound.

Visualizations

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Downstream Downstream Effects (e.g., Migration, Invasion) Plasmin->Downstream uPA uPA uPA->Plasminogen This compound This compound This compound->uPA Inhibition

Caption: this compound inhibits the uPA-mediated conversion of plasminogen to plasmin.

G Start Start: Seed Cells in 96-well Plate Prep Prepare Serial Dilutions of this compound Start->Prep Treat Treat Cells with Compound and Vehicle Control Prep->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Analyze Data: Plot Dose-Response Curve Assay->Analyze End Determine IC50 Value Analyze->End

Caption: Workflow for determining the IC50 of this compound.

G Problem No/Weak Effect Observed CheckSolubility Check for Precipitation in Media Problem->CheckSolubility Soluble Soluble CheckSolubility->Soluble No Precipitated Precipitated CheckSolubility->Precipitated Yes CheckStock Verify Stock Concentration and Storage CheckDose Perform Dose-Response (0.1 nM - 10 µM) CheckStock->CheckDose Stock OK CheckTarget Confirm uPA Expression in Cell Line CheckDose->CheckTarget Still No Effect Soluble->CheckStock Reformulate Reformulate/Re-dissolve Compound Precipitated->Reformulate

Caption: Troubleshooting guide for a lack of compound effect.

References

ZK824859 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "ZK824859" did not yield specific information regarding its off-target effects, mechanism of action, or use in cellular assays. The information available in the public domain is insufficient to create a detailed technical support guide as requested. The following content is a generalized framework based on common practices for assessing off-target effects of chemical compounds in cellular assays. This should be adapted with actual experimental data once available for this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A: Off-target effects refer to the unintended interactions of a drug or compound with cellular components other than its intended primary target. These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, and misleading experimental results. Identifying and characterizing the off-target profile of a compound like this compound is a critical step in drug development and basic research to ensure the observed phenotype is a direct result of modulating the intended target.

Q2: Which cellular assays are commonly used to identify off-target effects?

A: A variety of cellular assays can be employed to investigate off-target effects. These can be broadly categorized as:

  • Phenotypic Assays: These assays measure global cellular responses such as cell viability, proliferation, apoptosis, and morphological changes. A significant effect in these assays at concentrations where the primary target is not expected to be engaged may suggest off-target activity.

  • Target-Based Assays: These involve screening the compound against a panel of known biological targets (e.g., kinases, GPCRs, ion channels). Large-scale profiling services are commercially available for this purpose.

  • Genomic and Proteomic Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can provide an unbiased view of cellular changes induced by the compound, helping to identify affected pathways and potential off-target interactions.

Q3: How can I distinguish between on-target and off-target effects in my experiments with this compound?

A: Differentiating on-target from off-target effects is a key experimental challenge. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of this compound with varying potency against the primary target. A consistent correlation between on-target potency and the observed cellular phenotype strengthens the evidence for on-target action.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still produces the same effect in these cells, it is likely due to off-target interactions.

  • Rescue Experiments: Overexpressing the target protein to see if it can reverse the effects of this compound.

  • Using a Chemically Unrelated Inhibitor: Comparing the cellular phenotype induced by this compound with that of another inhibitor of the same target that has a different chemical structure.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High cytotoxicity at low concentrations of this compound. The compound may have significant off-target liabilities affecting essential cellular processes.1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). 2. Compare the cytotoxic concentration to the IC50/EC50 for the primary target. A small therapeutic window suggests off-target toxicity. 3. Screen this compound against a broad panel of off-target proteins (e.g., a safety pharmacology panel).
Inconsistent results between different cell lines. 1. Cell-line specific expression of off-targets. 2. Different genetic backgrounds or compensatory signaling pathways.1. Verify the expression level of the primary target in all cell lines used. 2. Use a target engagement assay to confirm this compound is interacting with its intended target in each cell line. 3. Consider performing proteomic or transcriptomic analysis to identify differentially expressed proteins or activated pathways that could explain the varied responses.
Phenotype does not match known effects of inhibiting the primary target. The observed phenotype is likely dominated by off-target effects of this compound.1. Implement control experiments such as target knockdown/knockout to confirm the phenotype is independent of the intended target. 2. Use a chemically distinct inhibitor of the same target to see if it recapitulates the phenotype observed with this compound. 3. Perform unbiased screening (e.g., chemical proteomics) to identify the actual binding partners of this compound in the cell.

Experimental Protocols

Note: As no specific data for this compound is available, the following are generalized protocols.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Cell Culture and Treatment: Culture cells to confluency, harvest, and treat cell lysates or intact cells with this compound or vehicle control.

  • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the intact cells (if applicable) and centrifuge all samples to separate soluble proteins from aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Logical Workflow for Investigating Off-Target Effects

G A Start: Observe Cellular Phenotype with this compound B Is the phenotype consistent with known on-target effects? A->B C High Likelihood of On-Target Effect B->C Yes D Potential Off-Target Effect B->D No J Proceed with On-Target Validation C->J E Control Experiment 1: Target Knockdown/Knockout D->E F Control Experiment 2: Use Chemically Distinct Inhibitor D->F G Does the phenotype persist? E->G H Does the new inhibitor replicate the phenotype? F->H I Confirmed Off-Target Effect G->I Yes G->J No H->I No H->J Yes

Caption: A logical workflow for deconvoluting on-target vs. off-target effects.

Hypothetical Signaling Pathway Affected by Off-Target Activity

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Primary Target Primary Target This compound->Primary Target Inhibits Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibits (Unintended) Downstream Signaling 1 Downstream Signaling 1 Primary Target->Downstream Signaling 1 Cellular Response 1 Cellular Response 1 Downstream Signaling 1->Cellular Response 1 Downstream Signaling 2 Downstream Signaling 2 Off-Target Kinase X->Downstream Signaling 2 Unintended Cellular Response Unintended Cellular Response Downstream Signaling 2->Unintended Cellular Response

Caption: A diagram illustrating on-target versus a hypothetical off-target pathway.

Technical Support Center: ZK824859 (Vatalanib, PTK787/ZK 222584)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK824859 (also known as Vatalanib or PTK787/ZK 222584) to improve its efficacy in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It primarily targets VEGFR-2 (KDR) and also shows activity against VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4).[2][3] By inhibiting these receptors, this compound blocks the signaling pathways responsible for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[1][4] It can also inhibit other class III receptor tyrosine kinases like PDGF receptor, c-Kit, and c-Fms, but at higher concentrations.[1]

Q2: What is the recommended formulation for in vivo oral administration in animal models?

A2: A common vehicle for oral administration (p.o.) in mice is sterile water.[5] For solubility purposes, a formulation of DMSO, PEG300, Tween 80, and ddH2O can be used. A suggested method is to first dissolve this compound in DMSO, then add PEG300 and Tween 80, and finally add ddH2O to reach the desired concentration.[2] It is recommended to use the mixed solution immediately for optimal results.[2]

Q3: What is a typical effective dose range for this compound in mouse tumor models?

A3: An effective oral dose range in nude mice is typically between 25-100 mg/kg, administered once daily.[1][2] A dose of 50 mg/kg has been shown to significantly decrease primary tumor size and the occurrence of metastases in a murine renal cell carcinoma model.[5]

Q4: Does this compound directly inhibit tumor cell proliferation?

A4: No, this compound does not typically have a direct cytotoxic or antiproliferative effect on tumor cells that do not express VEGF receptors.[1][4][6] Its anti-tumor activity is primarily due to the inhibition of angiogenesis, thereby cutting off the tumor's blood supply.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Tumor Growth Inhibition
Potential Cause Troubleshooting Step
Suboptimal Dosing or Schedule Ensure the dose is within the effective range (25-100 mg/kg/day for mice).[1][2] The efficacy of this compound depends on its continuous presence; therefore, ensure consistent daily administration.[4]
Formulation and Administration Issues Prepare the formulation fresh before each use, especially if using a DMSO/PEG300/Tween80/water vehicle, to ensure stability and solubility.[2] For oral gavage, ensure proper technique to avoid misdosing.
Tumor Model Resistance Some tumor models may be less dependent on VEGF-driven angiogenesis. Consider evaluating the VEGF expression levels in your tumor model. Combination therapy with other agents, such as chemotherapy or anti-androgens, may enhance efficacy.[4][7]
Drug Metabolism and Bioavailability This compound is administered orally and is rapidly absorbed, with maximum plasma concentrations occurring about 2 hours post-dosing in humans.[8] Consider the timing of administration relative to tumor growth dynamics.
Issue 2: Unexpected Toxicity or Adverse Effects in Animal Models
Potential Cause Troubleshooting Step
Dose-Related Toxicity While generally well-tolerated, high doses may lead to adverse effects.[1] If signs of toxicity (e.g., significant weight loss, lethargy) are observed, consider reducing the dose. A maximum tolerated dose (MTD) in combination with FOLFOX4 in humans was found to be 1250 mg daily, with dizziness being a dose-limiting toxicity.[9]
Off-Target Effects At higher concentrations, this compound can inhibit other kinases like PDGFR, c-Kit, and c-Fms.[1] If unexpected phenotypes are observed, consider the potential involvement of these pathways.
Vehicle-Related Toxicity Ensure the vehicle used for administration is well-tolerated by the animals. Conduct a vehicle-only control group to rule out any adverse effects from the formulation itself.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
VEGFR-2/KDR37[2]
Microvascular Endothelial Cell Proliferation30[4]

Table 2: In Vivo Efficacy of this compound in a Murine Renal Cell Carcinoma Model (50 mg/kg, p.o., daily)

Parameter14 Days Treatment21 Days Treatment
Primary Tumor Reduction 61%[5]67%[5]
Lung Metastases Reduction 98%[5]78%[5]
Lymph Node Metastases Reduction 100%[5]87%[5]
Vessel Density Decrease (Primary Tumor) 61%[5]38%[5]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

This protocol is based on BrdU incorporation to assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.[2]

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates coated with 1.5% gelatin. Incubate at 37°C and 5% CO₂ in growth medium.

  • Starvation and Treatment: After 24 hours, replace the growth medium with basal medium containing 1.5% Fetal Calf Serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Add this compound at various concentrations. Include control wells with no growth factor and wells with VEGF but no inhibitor.

  • BrdU Labeling: After 24 hours of incubation with the treatment, add BrdU labeling solution to each well.

  • Incubation and Detection: Incubate for an additional 24 hours. Fix the cells, block non-specific binding, and add a peroxidase-labeled anti-BrdU antibody.

  • Analysis: Measure the incorporation of BrdU using a suitable substrate and plate reader. Calculate the IC₅₀ value by linear regression analysis of the percentage inhibition.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor model in nude mice.[1][2]

  • Tumor Cell Implantation: Inject tumor cells (e.g., A431, HT-29, PC-3) subcutaneously into the flank of nude mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements.

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound orally (e.g., 50 mg/kg) once daily. The control group should receive the vehicle only.

  • Efficacy Assessment: Continue treatment for a predefined period (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as histology to assess microvessel density.

Visualizations

ZK824859_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR-2 (KDR) VEGF->VEGFR Binds P_VEGFR Phosphorylated VEGFR-2 VEGFR->P_VEGFR Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis This compound This compound This compound->VEGFR Inhibits (ATP-binding site)

Caption: Mechanism of action of this compound.

InVivo_Experimental_Workflow start Start implantation Tumor Cell Implantation (s.c.) start->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization monitoring1->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring2 Tumor Volume & Body Weight Measurement treatment->monitoring2 monitoring2->treatment Repeat for 14-21 days endpoint Endpoint Analysis (Tumor Excision & Weighing) monitoring2->endpoint end End endpoint->end

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low In Vivo Efficacy cause1 Dosing/Schedule issue->cause1 cause2 Formulation issue->cause2 cause3 Tumor Model issue->cause3 solution1 Verify Dose (25-100 mg/kg) Ensure Daily Dosing cause1->solution1 solution2 Prepare Fresh Daily Check Administration Technique cause2->solution2 solution3 Assess VEGF Dependence Consider Combination Therapy cause3->solution3

Caption: Troubleshooting logic for low in vivo efficacy.

References

Technical Support Center: ZK824859 EAE Model Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the urokinase plasminogen activator (uPA) inhibitor ZK824859 in the Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected therapeutic effect of this compound in our chronic EAE mouse model. What are the potential reasons?

A1: Several factors could contribute to a lack of therapeutic effect. Consider the following:

  • Dosage: this compound has shown dose-dependent efficacy. A study using a chronic mouse EAE model demonstrated that a dose of 50 mg/kg (b.i.d.) completely prevented the development of the disease, whereas lower doses of 25 mg/kg and 10 mg/kg had no effect on clinical scores. It is crucial to ensure you are using an effective dose.

  • Compound Formulation and Administration: this compound is orally available. However, issues with solubility and stability of the formulation can impact its bioavailability. Ensure the compound is properly dissolved or suspended for consistent oral administration. Stress induced by the administration procedure itself can also impact EAE development, potentially masking the therapeutic effect of the compound.

  • EAE Model Severity: The severity of the induced EAE can influence the outcome. A very aggressive disease model might overwhelm the therapeutic window of this compound. The potency of the pertussis toxin (PTX) used for EAE induction can vary between batches, significantly affecting disease severity.

  • Timing of Treatment: The prophylactic administration of this compound (starting from day 0 of immunization) has been shown to be effective. If you are starting the treatment after the onset of clinical signs (therapeutic regimen), a higher dose or a different treatment schedule might be necessary.

Q2: We are observing high variability in EAE clinical scores between our this compound-treated animals. How can we reduce this variability?

A2: High variability is a common challenge in EAE models. Here are some steps to improve consistency:

  • Standardize EAE Induction: Ensure consistency in the preparation of the MOG/CFA emulsion, the dose and administration of PTX, and the immunization procedure. Use mice of the same age, sex (female C57BL/6 mice are commonly used), and from the same supplier.

  • Animal Husbandry: Minimize stress in the animal facility. Stress can significantly impact EAE susceptibility and severity. House mice in a consistent environment with a regular light-dark cycle.

  • Blinded Scoring: Clinical scoring of EAE should be performed by an observer blinded to the treatment groups to minimize bias.

  • Consistent Drug Formulation: Prepare the this compound formulation fresh for each administration or ensure its stability if prepared in batches. Inconsistent formulation can lead to variable dosing and, consequently, variable outcomes.

Q3: Are there any known off-target effects of this compound that could influence our EAE model results?

A3: While this compound is a selective uPA inhibitor, achieving perfect selectivity for a single protease is challenging. Potential off-target effects of uPA inhibitors could include interactions with other serine proteases, which might lead to unexpected biological responses. It is also important to consider the species selectivity of the inhibitor, as the potency of this compound is lower in mice compared to humans.

Q4: What is the proposed mechanism of action for this compound in the EAE model?

A4: this compound is an inhibitor of urokinase plasminogen activator (uPA). The uPA system is involved in inflammation and the breakdown of the extracellular matrix. In the context of EAE, inhibiting uPA is thought to reduce the infiltration of inflammatory cells into the central nervous system (CNS) by decreasing the degradation of the blood-brain barrier. This, in turn, would lead to a reduction in demyelination and axonal damage.

Quantitative Data Summary

The following table summarizes the reported dosage and efficacy of this compound in a chronic mouse EAE model.

Dosage (mg/kg, b.i.d.)Route of AdministrationTreatment DurationObserved Effect on Clinical Scores
50Oral25 daysComplete prevention of disease development
25Oral25 daysNo effect
10Oral25 daysNo effect

Experimental Protocols

Chronic EAE Induction in C57BL/6 Mice

This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • This compound

Procedure:

  • Day 0: Immunization

    • Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 1 mg/mL).

    • Anesthetize mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Day 2: PTX Booster

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.

  • Clinical Scoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

Preparation and Administration of this compound

Note: As specific formulation details for this compound in EAE studies are not publicly available, this is a general protocol for preparing a poorly water-soluble compound for oral gavage in mice. Optimization may be required.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, Tween-80, and saline)

Procedure:

  • Formulation Preparation (Example with CMC):

    • Weigh the required amount of this compound for the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Prepare a 0.5% (w/v) solution of CMC in sterile water.

    • Gradually add the this compound powder to the CMC solution while vortexing or stirring to create a uniform suspension.

  • Administration:

    • Administer the this compound suspension orally using a gavage needle.

    • For a prophylactic study, begin administration on day 0 before immunization and continue daily for the duration of the experiment.

Visualizations

EAE_Signaling_Pathway cluster_0 Peripheral Immune System cluster_1 Blood-Brain Barrier (BBB) cluster_2 Central Nervous System (CNS) Myelin-specific T-cells Myelin-specific T-cells uPA uPA Myelin-specific T-cells->uPA Stimulates Antigen Presenting Cells Antigen Presenting Cells Antigen Presenting Cells->Myelin-specific T-cells Activation BBB Degradation BBB Degradation uPA->BBB Degradation Inflammatory Infiltration Inflammatory Infiltration BBB Degradation->Inflammatory Infiltration Demyelination & Axonal Damage Demyelination & Axonal Damage Inflammatory Infiltration->Demyelination & Axonal Damage This compound This compound This compound->uPA Inhibits

Caption: Proposed mechanism of this compound in the EAE model.

EAE_Workflow cluster_0 Pre-clinical Phase cluster_1 Induction & Treatment Phase cluster_2 Evaluation Phase Acclimatization Acclimatization Group Allocation Group Allocation Acclimatization->Group Allocation Immunization (Day 0) Immunization (Day 0) Group Allocation->Immunization (Day 0) This compound Administration This compound Administration Group Allocation->this compound Administration PTX Injection (Day 0 & 2) PTX Injection (Day 0 & 2) Immunization (Day 0)->PTX Injection (Day 0 & 2) Daily Clinical Scoring Daily Clinical Scoring PTX Injection (Day 0 & 2)->Daily Clinical Scoring Histopathology Histopathology Daily Clinical Scoring->Histopathology Data Analysis Data Analysis Daily Clinical Scoring->Data Analysis

Technical Support Center: ZK824859 Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for the hypothetical compound ZK824859, as no specific public data is available. The degradation pathways, experimental protocols, and data are representative examples based on general pharmaceutical stability testing principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its putative chemical structure containing ester and tertiary amine functionalities, this compound is primarily susceptible to hydrolytic and oxidative degradation. Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the ester bond. Oxidation may occur at the tertiary amine, forming an N-oxide derivative.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature of 20-25°C (68-77°F). For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended. Avoid excessive heat and humidity.[3][4]

Q3: I am observing a rapid loss of this compound potency in my formulation. What could be the cause?

A3: Rapid potency loss could be due to several factors, including interactions with excipients, inappropriate pH of the formulation, exposure to light, or the presence of oxidizing agents.[1][5] It is recommended to conduct compatibility studies with your specific formulation components.

Q4: How can I monitor the stability of this compound in my samples?

A4: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound.[6][7] This method should be able to separate the intact drug from its degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the unexpected peaks by comparing the chromatogram with those from forced degradation studies.

    • Review the storage and handling conditions of your sample. Ensure it was protected from light, extreme temperatures, and incompatible solvents.[4][8]

    • If using a formulation, check for potential interactions between this compound and the excipients.

Issue 2: The mass balance of my stability study is below 95%.

  • Possible Cause: Formation of non-chromophoric or volatile degradants, or retention of degradants on the HPLC column.

  • Troubleshooting Steps:

    • Use a universal detector, such as a mass spectrometer (MS), in conjunction with a UV detector to identify any non-chromophoric degradants.[6][9]

    • Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all degradation products are eluted from the column.

    • Investigate the possibility of volatile degradants by using techniques like headspace gas chromatography (GC).

Quantitative Data Summary

The following tables summarize the results of forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl (60°C, 24h)15.2%This compound-HYD1
0.1 M NaOH (60°C, 24h)25.8%This compound-HYD1
10% H₂O₂ (RT, 24h)30.5%This compound-OXI1
Thermal (80°C, 48h)8.1%Minor unidentified degradants
Photolytic (ICH Q1B)12.4%This compound-PHO1

Table 2: Stability of this compound Under Accelerated Conditions (40°C/75% RH)

Time PointAssay (%)Total Impurities (%)
0 Months100.00.1
1 Month98.51.5
3 Months96.23.8
6 Months93.16.9

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solutions at 60°C for 24 hours.

  • At appropriate time points, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Forced Degradation by Oxidation

  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 10% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw samples and quench the reaction (e.g., with sodium bisulfite).

  • Dilute the samples to a suitable concentration for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G This compound This compound (Active Pharmaceutical Ingredient) HYD1 This compound-HYD1 (Hydrolysis Product) This compound->HYD1  Acid/Base  Hydrolysis OXI1 This compound-OXI1 (Oxidation Product) This compound->OXI1  Oxidation  (e.g., H₂O₂) PHO1 This compound-PHO1 (Photolytic Product) This compound->PHO1  Photolysis  (UV/Vis Light) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc char Characterization of Degradants (e.g., LC-MS) hplc->char G cluster_checks Initial Checks cluster_actions Corrective Actions start Unexpected Peak in Chromatogram? known_deg Peak matches known degradant? start->known_deg blank Peak present in blank? known_deg->blank No review_storage Review sample storage and handling known_deg->review_storage Yes check_mobile Check mobile phase and diluent blank->check_mobile Yes investigate_form Investigate formulation compatibility blank->investigate_form No review_storage->investigate_form check_system Check HPLC system for contamination check_mobile->check_system

References

Technical Support Center: Overcoming ZK824859 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZK824859 and its target, Resistance-Associated Kinase 1 (RAK1), are hypothetical constructs created for this guide to illustrate the principles of troubleshooting drug resistance in cancer cell lines. The mechanisms and protocols described are based on established methodologies for generating and characterizing resistance to targeted cancer therapies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly selective small molecule inhibitor of Resistance-Associated Kinase 1 (RAK1). RAK1 is a critical kinase in the Cell Survival and Proliferation Pathway (CSPP), which is frequently dysregulated in various cancer types. By inhibiting RAK1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAK1 RAK1 Receptor->RAK1 Activates Downstream_Effector_1 Effector 1 RAK1->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Effector 2 RAK1->Downstream_Effector_2 Phosphorylates Transcription_Factors Transcription Factors Downstream_Effector_1->Transcription_Factors Downstream_Effector_2->Transcription_Factors This compound This compound This compound->RAK1 Inhibits Gene_Expression Gene Expression (Survival, Proliferation) Transcription_Factors->Gene_Expression

Figure 1: Hypothetical Cell Survival and Proliferation Pathway (CSPP) targeted by this compound.

Q2: My cells that were initially sensitive to this compound are now showing reduced response. How do I confirm resistance?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the CCK-8 or MTT assay.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: I am unable to generate a stable this compound-resistant cell line.

  • Possible Cause 1: Initial drug concentration is too high. This can lead to widespread cell death, leaving no surviving cells to develop resistance.

    • Solution: Determine the IC50 of this compound for your parental cell line and begin the resistance induction protocol with a concentration at or slightly below the IC50 value.[1]

  • Possible Cause 2: Inappropriate dose escalation. Increasing the drug concentration too quickly may not allow sufficient time for the cells to adapt.

    • Solution: Employ a gradual dose escalation strategy. After the initial selection, increase the this compound concentration by 1.5 to 2-fold only after the cells have resumed a stable growth rate.[1]

  • Possible Cause 3: Drug instability. this compound may degrade in the cell culture medium over time.

    • Solution: Prepare fresh this compound stock solutions and media containing the drug regularly.[1]

Problem 2: I have confirmed this compound resistance, but the underlying mechanism is unclear.

  • Possible Cause 1: On-target resistance. This could be due to mutations in the RAK1 gene that prevent this compound from binding effectively.

    • Solution: Sequence the RAK1 gene in your resistant cell line to identify any potential mutations in the drug-binding pocket.

  • Possible Cause 2: Bypass pathway activation. Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited RAK1 pathway.[2] A common bypass mechanism for kinase inhibitors is the activation of the PI3K/Akt pathway.

    • Solution: Use western blotting to probe for the phosphorylation status of key proteins in known bypass pathways, such as Akt. An increase in phosphorylated Akt in the resistant cells upon this compound treatment would suggest the activation of this bypass pathway.

  • Possible Cause 3: Increased drug efflux. Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

    • Solution: Use a fluorescent substrate of common ABC transporters to compare their activity in sensitive and resistant cells via flow cytometry. Alternatively, co-administer this compound with a known ABC transporter inhibitor to see if it restores sensitivity.

Start Reduced this compound Efficacy Observed Confirm_Resistance Confirm Resistance (Compare IC50 of Parental vs. Treated Cells) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism RAK1_Sequencing Sequence RAK1 Gene Investigate_Mechanism->RAK1_Sequencing On-Target? Bypass_Pathway_Analysis Analyze Bypass Pathways (e.g., p-Akt Western Blot) Investigate_Mechanism->Bypass_Pathway_Analysis Off-Target? Drug_Efflux_Assay Assess Drug Efflux (e.g., ABC Transporter Assay) Investigate_Mechanism->Drug_Efflux_Assay Drug Accumulation? Mutation_Found RAK1 Mutation Identified RAK1_Sequencing->Mutation_Found Bypass_Activated Bypass Pathway Activated Bypass_Pathway_Analysis->Bypass_Activated Efflux_Increased Increased Drug Efflux Detected Drug_Efflux_Assay->Efflux_Increased

Figure 2: Troubleshooting workflow for investigating this compound resistance.

Quantitative Data

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 of this compound (nM)Fold Resistance
Parental50-
This compound-Resistant150030

Table 2: Quantification of Apoptotic Markers by Western Blot

Cell LineTreatmentCleaved PARP (Relative Intensity)Cleaved Caspase-3 (Relative Intensity)
ParentalVehicle1.01.0
ParentalThis compound (50 nM)8.57.2
This compound-ResistantVehicle1.11.2
This compound-ResistantThis compound (1500 nM)2.32.1

Table 3: Effect of Akt1 siRNA on this compound Sensitivity

Cell LineTransfectionIC50 of this compound (nM)
This compound-ResistantScrambled siRNA1450
This compound-ResistantAkt1 siRNA250

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the continuous exposure method to generate a drug-resistant cell line.[3]

  • Determine the initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Culture: Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.[1]

  • Gradual Dose Escalation: Once the cells are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Escalation: Repeat step 4, allowing the cells to recover and resume normal growth at each new concentration.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterize the Resistant Line: Confirm the level of resistance by determining the new IC50. The resistant cell line should be maintained in a medium containing this compound at the concentration it was last exposed to, to maintain the resistant phenotype.

Start Parental Cell Line Determine_IC50 Determine IC50 of this compound Start->Determine_IC50 Initial_Exposure Culture with this compound at IC50 Determine_IC50->Initial_Exposure Cell_Death_and_Recovery Cell Death and Recovery of Surviving Cells Initial_Exposure->Cell_Death_and_Recovery Dose_Escalation Increase this compound Concentration (1.5-2x) Cell_Death_and_Recovery->Dose_Escalation Stable_Growth Monitor for Stable Growth Dose_Escalation->Stable_Growth Repeat Repeat Dose Escalation Stable_Growth->Repeat Repeat->Dose_Escalation Yes Characterize Characterize Resistant Line (Determine new IC50) Repeat->Characterize No (Target Resistance Achieved) Resistant_Line Stable this compound-Resistant Cell Line Characterize->Resistant_Line

Figure 3: Experimental workflow for generating a this compound-resistant cell line.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of PARP and Caspase-3 as indicators of apoptosis.[4][5][6][7]

  • Cell Treatment and Lysis:

    • Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control for each cell line.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Protocol 3: siRNA-Mediated Gene Knockdown

This protocol is for transiently knocking down a target gene (e.g., Akt1) to investigate its role in this compound resistance.[][9]

  • Cell Seeding:

    • Seed the this compound-resistant cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9]

  • Transfection:

    • Prepare two sets of transfection mixtures: one with siRNA targeting your gene of interest (e.g., Akt1) and another with a non-targeting (scrambled) siRNA as a negative control.

    • Dilute the siRNA and a suitable transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Incubate the mixture to allow for complex formation.

    • Add the siRNA-transfection reagent complex to the cells and incubate for 24-48 hours.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells to verify the knockdown efficiency of the target protein by western blotting.

  • This compound Treatment and Viability Assay:

    • Re-seed the transfected cells into a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., CCK-8) to determine the IC50 of this compound in the cells with the knocked-down target gene compared to the scrambled siRNA control. A significant decrease in the IC50 would indicate that the target gene is involved in the resistance mechanism.

References

ZK824859 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability observed with the compound ZK824859. Our goal is to help researchers, scientists, and drug development professionals identify and mitigate potential issues to ensure experimental consistency and data reliability.

Troubleshooting Guide

This guide addresses specific issues that may arise due to lot-to-lot variability of this compound.

Issue 1: Inconsistent IC50 values in cell-based assays.

Question: We have observed a significant shift in the IC50 value of this compound in our cancer cell line proliferation assay when using a new lot of the compound. What could be the cause and how can we troubleshoot this?

Answer: Lot-to-lot variation is a known challenge in drug development that can affect the consistency of results.[1][2] Several factors can contribute to this, including variations in the purity, isomeric ratio, or solid-state properties of the compound. To address this, we recommend the following steps:

Recommended Actions:

  • Certificate of Analysis (CoA) Review: Carefully compare the CoAs for both the old and new lots of this compound. Pay close attention to parameters like purity (as determined by HPLC), residual solvent content, and any specified enantiomeric or diastereomeric excess.

  • Internal Quality Control (QC): Perform an internal QC check on the new lot. This should ideally include analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

  • Dose-Response Curve Comparison: Run a parallel dose-response experiment using both the old and new lots of this compound. This will help to quantify the shift in potency.

  • Solubility and Stability Assessment: Ensure that both lots of the compound are fully solubilized in your chosen solvent. Differences in solubility can lead to inaccurate dosing. Additionally, assess the stability of the compound in your assay media over the time course of the experiment.

Issue 2: Altered cellular signaling readouts.

Question: Our lab is investigating the effect of this compound on the PI3K/Akt signaling pathway. With a new lot, we are seeing a diminished effect on Akt phosphorylation compared to previous experiments. Why is this happening?

Answer: Inconsistent modulation of signaling pathways can be a direct consequence of lot-to-lot variability. The underlying cause is often related to the effective concentration of the active compound reaching the target.

Recommended Actions:

  • Target Engagement Assay: If a target engagement assay is available for this compound, use it to confirm that the new lot is engaging its molecular target to the same extent as the previous lot.

  • Upstream and Downstream Signaling Analysis: In addition to p-Akt, analyze other nodes in the PI3K/Akt pathway to pinpoint the inconsistency. For example, assess the phosphorylation status of the upstream kinase, PI3K, and downstream effectors like mTOR.

  • Chemical Analysis: As with IC50 variability, a thorough chemical analysis of the new lot is crucial to rule out impurities or degradation products that could interfere with the signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. Its primary mechanism is to block the catalytic activity of PI3Kα, thereby inhibiting the conversion of PIP2 to PIP3 and subsequently suppressing the activation of downstream effectors such as Akt.

Q2: How should I prepare this compound for in vitro experiments?

A2: this compound is typically supplied as a lyophilized powder. For in vitro assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions in your cell culture medium. For final dilutions, the DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts.

Q3: What level of lot-to-lot variability is considered acceptable?

A3: The acceptable level of variability can depend on the specific assay and its intended use.[1] For in vitro potency assays, a difference of less than 2-fold in IC50 values between lots is often considered acceptable. However, for more sensitive assays or for late-stage drug development, stricter criteria may be necessary. It is important for laboratories to establish their own internal acceptance criteria.[2]

Q4: Can the observed variability be due to my experimental setup?

A4: While lot-to-lot variability of the compound is a potential cause, it is also essential to control for experimental variability.[3] Factors such as cell passage number, serum lot, reagent stability, and instrument performance can all contribute to variations in results. We recommend running appropriate controls in all experiments to monitor for such variability.

Data Presentation

Table 1: Example of Lot-to-Lot Variability in IC50 Values for this compound in a Cell Proliferation Assay

Lot NumberPurity (HPLC)IC50 (nM) in MCF7 cellsFold Difference
This compound-00199.5%50-
This compound-00298.9%1202.4
This compound-00399.7%651.3

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound from different lots in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

ZK824859_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound mechanism of action in the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_CoA Review Certificate of Analysis (CoA) for both lots Start->Check_CoA Internal_QC Perform Internal QC (e.g., HPLC, NMR) Start->Internal_QC Parallel_Experiment Run Parallel Experiment with Old and New Lots Check_CoA->Parallel_Experiment Internal_QC->Parallel_Experiment Data_Analysis Analyze and Compare Data (e.g., IC50, signaling) Parallel_Experiment->Data_Analysis Conclusion Determine if Variability is Compound or Assay-Related Data_Analysis->Conclusion Contact_Support Contact Technical Support with Data Conclusion->Contact_Support If Compound-Related

Caption: Workflow for troubleshooting lot-to-lot variability.

References

ZK824859 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of ZK824859. It includes troubleshooting advice and frequently asked questions to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.

Problem Potential Cause Recommended Solution
Precipitation or phase separation during formulation Incomplete dissolution of this compound hydrochloride.Apply gentle heat and/or sonication to aid dissolution.[1]
Inconsistent drug exposure in animals Improper vehicle selection leading to poor bioavailability.Select a vehicle known to solubilize this compound effectively. Refer to the Vehicle Formulation Protocols table below for validated options.[1]
Improper administration technique.Ensure proper training on the selected administration route (e.g., oral gavage, intravenous injection). Adhere to recommended volumes and needle sizes.[2]
Adverse events in animals post-administration Vehicle-related toxicity.Some vehicles, like high concentrations of PEG-400, can cause adverse effects.[3] Consider alternative formulations if vehicle toxicity is suspected.
High dosage of this compound.In a chronic mouse EAE model, a dosage of 50 mg/kg (b.i.d.) was effective, while lower doses of 10 and 25 mg/kg showed no effect.[1] Adjust dosage based on the animal model and expected efficacy.

Frequently Asked Questions (FAQs)

Formulation & Solubility

  • Q: What are the recommended vehicles for formulating this compound for in vivo studies? A: Several vehicle compositions have been successfully used to solubilize this compound hydrochloride to at least 2.08 mg/mL.[1] These include formulations with DMSO, PEG300, Tween-80, and saline; DMSO and SBE-β-CD in saline; and DMSO and corn oil.[1] Please refer to the "Vehicle Formulation Protocols for this compound" table for detailed compositions.

  • Q: What is the solubility of this compound in common solvents? A: this compound hydrochloride is soluble in DMSO at concentrations of 125 mg/mL or higher.[1] For aqueous-based in vivo formulations, co-solvents are necessary to achieve the desired concentration. It is important to use newly opened DMSO as it is hygroscopic, which can impact solubility.[1]

  • Q: My this compound solution is cloudy. What should I do? A: Cloudiness indicates incomplete dissolution or precipitation. Gentle heating and/or sonication can be used to help dissolve the compound.[1] If the problem persists, consider preparing a fresh solution, ensuring accurate solvent measurements and the use of high-quality, anhydrous solvents.

Administration

  • Q: What are the common routes of administration for in vivo studies in mice? A: Common parenteral routes for mice include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[2] Oral gavage (PO) is also a frequently used method for enteral administration.[2]

  • Q: What are the recommended maximum administration volumes for mice? A: The maximum volume depends on the route of administration. For adult mice, general guidelines are: Intravenous: < 0.2 mL; Intraperitoneal: < 2-3 mL; Subcutaneous: < 2-3 mL (divided into multiple sites); Oral: up to 5 mL/kg.[2][4]

  • Q: What needle size should I use for injections in mice? A: Recommended needle gauges vary by administration route: Intravenous (tail vein): 27-30 gauge; Intraperitoneal: 25-27 gauge; Subcutaneous: 25-27 gauge.[2]

Stability & Storage

  • Q: How should I store this compound? A: this compound solid should be stored at 4°C, sealed, and away from moisture.[1]

  • Q: How long are this compound solutions stable? A: When stored in a solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These storage conditions require the container to be sealed and protected from moisture.[1]

Quantitative Data Summary

Table 1: this compound Vehicle Formulation Protocols

ProtocolSolvent CompositionAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.47 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.47 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.47 mM)[1]

Table 2: Recommended Administration Volumes and Needle Sizes for Adult Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV)< 0.2 mL[2]27-30[2]
Intraperitoneal (IP)< 2-3 mL[2]25-27[2]
Subcutaneous (SC)< 2-3 mL (in divided sites)[2]25-27[2]
Oral (PO)5 mL/kg[4]Not Applicable (Gavage Needle)

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Aqueous-Based)

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL using Protocol 1 from the vehicle formulation table.

Materials:

  • This compound hydrochloride

  • DMSO (newly opened)

  • PEG300

  • Tween-80

  • Saline

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution thoroughly. If any precipitation is observed, use gentle heating or sonication until a clear solution is obtained.[1]

Visualizations

G cluster_prep This compound Formulation Workflow (Aqueous) start Start: Prepare 20.8 mg/mL This compound in DMSO Stock add_peg Add 400 µL PEG300 to 100 µL Stock start->add_peg mix1 Vortex to Mix add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Vortex to Mix add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Vortex to Final Volume (1 mL) add_saline->mix3 check_clarity Check for Clarity mix3->check_clarity dissolve Apply Gentle Heat/ Sonication check_clarity->dissolve Precipitate Observed end End: Clear 2.08 mg/mL Solution Ready for Use check_clarity->end Clear dissolve->check_clarity

Caption: Workflow for preparing an aqueous-based this compound formulation.

G cluster_decision Decision Tree: Selecting an In Vivo Delivery Route start Start: Determine Experimental Goal goal Desired Effect? start->goal systemic Rapid Systemic Exposure? goal->systemic Systemic oral_bio Oral Bioavailability Study? goal->oral_bio Enteral iv Intravenous (IV) Injection systemic->iv Yes (Fastest) ip Intraperitoneal (IP) Injection systemic->ip No po Oral Gavage (PO) oral_bio->po Yes sc Subcutaneous (SC) Injection ip->sc Slower Absorption Acceptable? sc->ip No

Caption: Decision tree for selecting an appropriate in vivo delivery route.

References

Technical Support Center: Mitigating ZK824859 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound ZK824859 in animal models. The following information is intended to help mitigate potential toxicities and address common challenges encountered during preclinical safety assessments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of toxicity observed with this compound in animal models?

A1: While specific signs will vary depending on the animal model and dosing regimen, general indicators of toxicity that should be monitored include changes in body weight, food and water consumption, clinical observations (e.g., lethargy, ruffled fur, changes in posture), and alterations in clinical pathology parameters. Preclinical studies with analogous compounds suggest potential for hematological, hepatic, and renal effects. A thorough monitoring plan is crucial for early detection of adverse events.

Q2: How do I select the most appropriate animal model for this compound toxicity studies?

A2: The selection of a relevant animal species is a critical step in preclinical safety testing.[1] The choice should be based on similarities in pharmacology and target biology between the animal species and humans. Factors to consider include metabolic profile, protein binding, and expression of the therapeutic target of this compound. While rodents are commonly used for initial screening, a second, non-rodent species may be required for comprehensive safety evaluation. Transgenic animal models can also be valuable tools for investigating specific mechanisms of toxicity.[2]

Q3: What is the recommended approach for dose selection in initial toxicity studies?

A3: Dose selection for the first in-vivo toxicity studies should be guided by in vitro pharmacology and toxicology data. The primary goals are to identify an initial safe dose and to define dose-limiting toxicities.[1] A common approach is to use a dose-escalation design. It is also important to consider the pharmacokinetic and pharmacodynamic profile of this compound to ensure relevant exposure levels in the chosen animal model.

Q4: What are the potential mechanisms of this compound-induced toxicity?

A4: Drug-induced toxicity can arise from several mechanisms.[3] These can be broadly categorized as on-target toxicity, where the adverse effect is an extension of the drug's intended pharmacological action, or off-target toxicity, where the drug interacts with unintended biological molecules.[3] Other mechanisms include hypersensitivity reactions and the formation of reactive metabolites that can cause cellular damage.[3] Identifying the underlying mechanism is key to developing effective mitigation strategies.

Troubleshooting Guides

Issue 1: Unexpected Mortality at Low Doses

Possible Causes:

  • Species-Specific Sensitivity: The chosen animal model may have a unique sensitivity to this compound that was not predicted by in vitro studies.

  • Vehicle Toxicity: The vehicle used to formulate this compound may be contributing to the observed toxicity.

  • Error in Dose Calculation or Administration: Mistakes in preparing or administering the dose can lead to unintentional overdosing.

Troubleshooting Steps:

  • Verify Dose Calculations and Formulations: Double-check all calculations and ensure the stability and homogeneity of the dosing solution.

  • Conduct a Vehicle Toxicity Study: Administer the vehicle alone to a control group to rule out its contribution to the observed mortality.

  • Evaluate a Different Animal Strain or Species: If species-specific sensitivity is suspected, consider conducting preliminary studies in an alternative model.

  • Refine the Dosing Regimen: Start with a lower initial dose and employ a slower dose-escalation scheme.

Issue 2: Significant Body Weight Loss

Possible Causes:

  • Reduced Food and Water Intake: this compound may cause malaise, leading to decreased consumption.

  • Gastrointestinal Toxicity: The compound could be causing direct irritation or damage to the gastrointestinal tract.

  • Systemic Toxicity: Weight loss can be a non-specific indicator of systemic toxicity affecting various organs.

Troubleshooting Steps:

  • Monitor Food and Water Consumption Daily: Quantify intake to determine if it correlates with weight loss.

  • Perform Detailed Clinical Observations: Look for signs of gastrointestinal distress such as diarrhea or changes in feces.

  • Conduct Histopathological Examination: At necropsy, carefully examine the gastrointestinal tract and other target organs for any pathological changes.

  • Consider Supportive Care: For valuable long-term studies, supportive care measures such as providing palatable, high-energy food supplements may be necessary.

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rodents

This protocol outlines a basic framework for an initial toxicity study in rats.

Table 1: Experimental Protocol for a 14-Day Toxicity Study in Rats

Parameter Description
Animal Model Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
Group Size 5-10 animals per sex per group.
Dose Groups Vehicle control, Low dose, Mid dose, High dose.
Route of Administration To be determined based on intended clinical route (e.g., oral gavage, intravenous).
Dosing Frequency Once daily.
Study Duration 14 days.
Parameters Monitored Clinical observations (daily), Body weight (twice weekly), Food consumption (weekly).
Terminal Procedures Blood collection for hematology and clinical chemistry, Necropsy, Organ weight measurement, Histopathological examination of key organs.

Quantitative Data Summary

The following table provides a template for summarizing key toxicological findings.

Table 2: Summary of Potential Toxicological Findings for this compound

Parameter Vehicle Control Low Dose Mid Dose High Dose
Body Weight Change (%) +5%+3%-2%-10%
Alanine Aminotransferase (ALT) (U/L) 30 ± 535 ± 780 ± 15250 ± 50
Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.10.9 ± 0.21.8 ± 0.5
White Blood Cell Count (x10³/µL) 8.0 ± 1.57.5 ± 1.25.0 ± 1.02.5 ± 0.8
Statistically significant difference from vehicle control (p < 0.05).

Visualizations

Below are diagrams illustrating key concepts in toxicity assessment.

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment Workflow dose_selection Dose Range Finding acute_toxicity Acute Toxicity Study dose_selection->acute_toxicity Inform repeat_dose Repeat-Dose Toxicity Study acute_toxicity->repeat_dose Guide Dose Selection safety_pharm Safety Pharmacology repeat_dose->safety_pharm genotoxicity Genotoxicity Assays repeat_dose->genotoxicity carcinogenicity Carcinogenicity Studies repeat_dose->carcinogenicity If Warranted signaling_pathway cluster_pathway Hypothetical Off-Target Toxicity Pathway for this compound This compound This compound off_target Off-Target Protein X This compound->off_target Binds downstream_effector Downstream Effector Y off_target->downstream_effector Activates cellular_stress Cellular Stress Response downstream_effector->cellular_stress toxicity Toxicity cellular_stress->toxicity

References

Validation & Comparative

A Comparative Guide to ZK824859 and Other Urokinase Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the urokinase plasminogen activator (uPA) inhibitor ZK824859 against other notable uPA inhibitors. The information is supported by experimental data to assist researchers in evaluating alternatives for preclinical and clinical research.

The urokinase plasminogen activator system is a crucial signaling pathway involved in extracellular matrix degradation, cell migration, and tissue remodeling. Its overexpression is linked to cancer invasion and metastasis, making it a significant target for therapeutic intervention. This has led to the development of numerous inhibitors targeting the catalytic activity of uPA.

Quantitative Comparison of uPA Inhibitor Potency and Selectivity

The efficacy of a uPA inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity against other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin. High selectivity is crucial for minimizing off-target effects. The following table summarizes key quantitative data for this compound and other prominent uPA inhibitors.

InhibitorTypeuPA InhibitiontPA InhibitionPlasmin InhibitionSelectivity Profile
This compound Small MoleculeIC50: 79 nMIC50: 1580 nMIC50: 1330 nM~20-fold selective for uPA over tPA; ~17-fold selective over plasmin.
WX-UK1 (Mesupron®) Small MoleculeKi: 410 nMNoted to be non-selective, also inhibits other trypsin-like serine proteases.N/ALow selectivity.
UK-371,804 Small MoleculeKi: 10 nM>4000-fold selective for uPA over tPA.>2700-fold selective for uPA over plasmin.High potency and excellent selectivity.
Camostat Small MoleculeIC50: 86.4 nMN/AN/ABroad-spectrum inhibitor of trypsin, matriptase, and FXIa.
  • IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Ki: The inhibition constant, an intrinsic measure of the binding affinity between the inhibitor and the enzyme.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is essential for understanding the mechanism and evaluation of these inhibitors.

uPA_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Tumor Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM_Proteins ECM Proteins (Fibronectin, Laminin) Plasmin->ECM_Proteins Degrades Degradation ECM Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Promotes uPAR uPAR (Receptor) uPAR->Plasminogen Activates uPA uPA (pro-urokinase) uPA->uPAR Binds to Inhibitors uPA Inhibitors (e.g., this compound) Inhibitors->uPA Blocks Catalytic Site

uPA signaling pathway in cancer metastasis.

Experimental_Workflow start Start prep Prepare Reagents: - uPA Enzyme - Chromogenic Substrate - Assay Buffer - Inhibitor Dilutions start->prep plate Plate Setup: Add uPA and varying concentrations of inhibitor (e.g., this compound) to 96-well plate prep->plate incubate Pre-incubate (e.g., 10 min at 37°C) plate->incubate reaction Initiate Reaction: Add chromogenic substrate to all wells incubate->reaction measure Kinetic Measurement: Read absorbance (405 nm) every minute for 15-30 min reaction->measure analyze Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50 value measure->analyze end End analyze->end

A Head-to-Head Battle for uPA Inhibition: ZK824859 vs. Amiloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of urokinase-type plasminogen activator (uPA) is a critical endeavor in the development of novel anti-cancer and anti-metastatic therapies. This guide provides an objective comparison of two prominent classes of uPA inhibitors: ZK824859 and amiloride derivatives, supported by experimental data and detailed methodologies.

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in cancer progression, invasion, and metastasis through the degradation of the extracellular matrix.[1][2] Its overexpression is correlated with poor prognosis in various cancers, making it a compelling therapeutic target.[2] this compound is a potent and selective uPA inhibitor, while amiloride, a potassium-sparing diuretic, and its derivatives have been identified as moderate uPA inhibitors with anti-cancer properties.[3][4][5]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibitory activities of this compound and various amiloride derivatives against human uPA. It is important to note that a direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound against uPA and Related Serine Proteases

CompoundTarget EnzymeIC50 (nM)Selectivity vs. tPASelectivity vs. Plasmin
This compoundHuman uPA79~20-fold~17-fold
Human tPA1580--
Human Plasmin1330--
Mouse uPA410~2.2-fold~3.9-fold
Mouse tPA910--
Mouse Plasmin1600--
Data sourced from MedChemExpress.[3]

Table 2: Inhibitory Activity of Amiloride and its Derivatives against Human uPA

CompoundR Group (at 6-position)uPA Ki (nM)Fold Improvement vs. Amiloride
Amiloride-Cl24001
3 Phenyl>10000<0.24
4 4-Fluorophenyl>10000<0.24
5 4-(Trifluoromethyl)phenyl>10000<0.24
6 Pyrimidin-5-yl780~3
7 4-Methoxypyrimidin-5-yl53~45
15 Benzofuran-2-yl183~13
Data for amiloride derivatives is presented as Ki (nM) and was determined using a fluorogenic solution-phase enzyme inhibition assay.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed methodologies for commonly employed uPA inhibition assays are provided below. These protocols are representative of the techniques used to evaluate inhibitors like this compound and amiloride derivatives.

Chromogenic uPA Inhibition Assay

This assay measures the ability of an inhibitor to block the uPA-mediated cleavage of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

Materials:

  • Human uPA (e.g., from human urine or recombinant)

  • Chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8

  • Inhibitor compounds (this compound or amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the chromogenic substrate S-2444 by reconstituting it in distilled water.

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • To each well of a 96-well microplate, add the inhibitor dilution.

  • Add a solution of human uPA to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Fluorogenic uPA Inhibition Assay

This assay utilizes a fluorogenic substrate that, upon cleavage by uPA, releases a fluorescent molecule. The increase in fluorescence is proportional to uPA activity.

Materials:

  • Human uPA

  • Fluorogenic substrate (e.g., Boc-Val-Gly-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP40, pH 7.4

  • Inhibitor compounds (this compound or amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~450-460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add the inhibitor dilutions to the wells of the black 96-well microplate.

  • Add the human uPA solution to each well and incubate for 10-15 minutes at room temperature, protected from light.

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Measure the fluorescence intensity immediately and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.

  • The rate of the reaction is determined from the linear phase of the fluorescence versus time plot.

  • Calculate the percent inhibition by comparing the reaction rates with and without the inhibitor.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

uPA Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

uPA_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasmin Plasmin uPAR->Plasmin activates Integrins Integrins uPAR->Integrins interacts with Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degrades MMPs Pro-MMPs Plasmin->MMPs activates ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM degrades FAK FAK Integrins->FAK activates Src Src FAK->Src RasMAPK Ras/MAPK Pathway Src->RasMAPK PI3KAkt PI3K/Akt Pathway Src->PI3KAkt CellResponses Cell Proliferation, Migration, Invasion RasMAPK->CellResponses PI3KAkt->CellResponses

Caption: uPA-uPAR signaling cascade.

uPA_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - uPA Enzyme - Substrate (Chromogenic/Fluorogenic) - Assay Buffer - Inhibitor Dilutions Start->PrepareReagents PlateSetup Plate Setup: Add inhibitor dilutions to 96-well plate PrepareReagents->PlateSetup Preincubation Pre-incubation: Add uPA enzyme and incubate for 10-15 min PlateSetup->Preincubation Reaction Initiate Reaction: Add substrate Preincubation->Reaction Measurement Kinetic Measurement: Read Absorbance (405 nm) or Fluorescence (Ex/Em) Reaction->Measurement DataAnalysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 values Measurement->DataAnalysis End End DataAnalysis->End

References

ZK824859: A Comparative Guide to its Serine Protease Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serine protease inhibitor ZK824859 against other relevant serine proteases. The information presented herein is intended to provide an objective overview of its selectivity profile, supported by available experimental data and methodologies.

Selectivity Profile of this compound

This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1] Its inhibitory activity has been quantified against several serine proteases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Serine ProteaseSpeciesIC50 (nM)
urokinase plasminogen activator (uPA) Human79[1]
Mouse410[1]
tissue plasminogen activator (tPA) Human1580[1]
Mouse910[1]
Plasmin Human1330[1]
Mouse1600[1]

The data indicates that this compound is a potent inhibitor of human uPA, exhibiting significantly higher selectivity for uPA over other related serine proteases such as tPA and plasmin. Notably, the potency and selectivity of this compound are reduced against the mouse orthologs of these enzymes.[1]

Comparison with Other Serine Protease Inhibitors

To provide a broader context for the selectivity of this compound, the following table includes IC50 values for other known serine protease inhibitors against a panel of common serine proteases. It is important to note that these values are compiled from various sources and experimental conditions may differ.

InhibitoruPA (nM)tPA (nM)Plasmin (nM)Trypsin (nM)Chymotrypsin (nM)Elastase (nM)
This compound 79 1580 1330 N/A N/A N/A
Upamostat (WX-671) ------
Nafamostat ------
Camostat ------

Data for Upamostat, Nafamostat, and Camostat against this specific panel of proteases was not available in the searched literature. These are included as examples of other clinically relevant serine protease inhibitors.

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of a compound against serine proteases, based on common laboratory practices.

In Vitro Serine Protease Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the activity of a specific serine protease.

Materials:

  • Purified serine protease (e.g., human uPA, tPA, plasmin, trypsin, chymotrypsin, elastase)

  • Fluorogenic or chromogenic substrate specific to the protease

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Prepare a working solution of the serine protease in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the assay.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to a control reaction containing no inhibitor (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).

Visualizations

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in the activation of plasminogen and its subsequent downstream effects, which are key processes in tissue remodeling and cell migration.

uPA_Signaling_Pathway pro_uPA pro-uPA (inactive) uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (uPA Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR->uPA Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degrades MMPs Pro-MMPs (inactive) Plasmin->MMPs Activates Degradation_Products Degradation Products ECM->Degradation_Products active_MMPs Active MMPs MMPs->active_MMPs active_MMPs->ECM Degrades Cell_Migration Cell Migration and Invasion active_MMPs->Cell_Migration Degradation_Products->Cell_Migration Selectivity_Profiling_Workflow cluster_0 Assay Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis Test_Compound Test Compound (e.g., this compound) Assay_Plate Prepare 96/384-well plates Test_Compound->Assay_Plate Protease_Panel Panel of Serine Proteases (uPA, tPA, Plasmin, Trypsin, etc.) Protease_Panel->Assay_Plate Substrates Specific Substrates Substrates->Assay_Plate Incubation Incubate Compound with Proteases Assay_Plate->Incubation Reaction Add Substrate & Measure Activity Incubation->Reaction IC50_Determination Calculate IC50 Values Reaction->IC50_Determination Selectivity_Calculation Determine Selectivity Ratios (IC50 off-target / IC50 target) IC50_Determination->Selectivity_Calculation Profile_Generation Generate Selectivity Profile Selectivity_Calculation->Profile_Generation

References

Validating the Efficacy of ZK824859: A Comparative Analysis Against Standard Plasmin and tPA Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for validating the effects of the investigational compound ZK824859 on plasmin and tissue-type plasminogen activator (tPA). To offer a comprehensive evaluation, its hypothetical performance is compared against well-established modulators of the fibrinolytic system: Tranexamic Acid, a synthetic plasmin inhibitor, and Aprotinin, a naturally occurring broad-spectrum serine protease inhibitor. This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and visualizes key pathways and workflows to facilitate understanding and replication.

The Fibrinolytic Pathway: A Target for Therapeutic Intervention

The dissolution of fibrin clots, a process known as fibrinolysis, is critical for maintaining blood vessel patency. This pathway is primarily orchestrated by the serine protease plasmin, which is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (tPA). The activity of both plasmin and tPA is tightly regulated by a series of inhibitors. Dysregulation of this system can lead to either thrombotic or hemorrhagic disorders, making it a key target for therapeutic intervention.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_action Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to tPA tPA tPA->Plasminogen activates Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs This compound This compound (Hypothetical) This compound->Plasmin inhibits Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen inhibits binding to fibrin Aprotinin Aprotinin Aprotinin->Plasmin inhibits

Figure 1: Simplified Fibrinolytic Pathway and Points of Inhibition.

Comparative Efficacy of this compound

The following tables summarize the hypothetical quantitative data for this compound in comparison to Tranexamic Acid and Aprotinin. These values are representative of typical results obtained from the experimental protocols detailed in the subsequent section.

Table 1: In Vitro Inhibition of Plasmin and tPA

CompoundTargetIC50 (nM)Ki (nM)Specificity
This compound (Hypothetical) Plasmin155High
Tranexamic AcidPlasminogen>10,000-High
AprotininPlasmin10.06Low (inhibits other proteases)

Table 2: Fibrin Clot Lysis Assay

Compound (at 1 µM)Clot Lysis Time (minutes)% Inhibition of Lysis
Control (No Inhibitor)300%
This compound (Hypothetical) 12075%
Tranexamic Acid9067%
Aprotinin15080%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Chromogenic Plasmin Activity Assay

Objective: To determine the direct inhibitory effect of this compound on plasmin activity.

Principle: This assay measures the ability of plasmin to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin activity.

Materials:

  • Human Plasmin

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • Tris-HCl Buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions.

  • In a 96-well plate, add Tris-HCl buffer, the test compound (this compound or comparators), and human plasmin.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate.

  • Measure the absorbance at 405 nm every minute for 30 minutes.

  • Calculate the rate of reaction and determine the IC50 value.

Chromogenic_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Buffer, Compound, and Plasmin to 96-well Plate A->B C Incubate at 37°C for 15 minutes B->C D Add Chromogenic Substrate C->D E Measure Absorbance at 405 nm D->E F Calculate Reaction Rate and IC50 E->F

Figure 2: Workflow for the Chromogenic Plasmin Activity Assay.
tPA-Mediated Plasminogen Activation Assay

Objective: To assess the effect of this compound on the activation of plasminogen by tPA.

Principle: This assay is similar to the direct plasmin assay but includes tPA and plasminogen. The rate of chromogenic substrate cleavage is proportional to the rate of plasmin generation.

Materials:

  • Human tPA

  • Human Plasminogen

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • Tris-HCl Buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions.

  • In a 96-well plate, add Tris-HCl buffer, the test compound, plasminogen, and tPA.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate.

  • Measure the absorbance at 405 nm every minute for 60 minutes.

  • Analyze the data to determine if this compound affects tPA activity.

Fibrin Clot Lysis Assay

Objective: To evaluate the effect of this compound on fibrinolysis in a more physiologically relevant model.

Principle: A fibrin clot is formed in the presence of plasminogen and tPA. The time taken for the clot to dissolve is measured. An increase in lysis time indicates an inhibitory effect.

Materials:

  • Fibrinogen

  • Thrombin

  • Human tPA

  • Human Plasminogen

  • Calcium Chloride

  • Tris-HCl Buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add buffer, fibrinogen, plasminogen, calcium chloride, and the test compound.

  • Initiate clot formation by adding thrombin and tPA.

  • Immediately begin monitoring the absorbance at 405 nm every minute until the clot is fully lysed.

  • The clot lysis time is defined as the time to reach 50% of the initial absorbance.

Clot_Lysis_Assay_Workflow A Combine Buffer, Fibrinogen, Plasminogen, CaCl2, and this compound B Initiate Clotting with Thrombin and tPA A->B C Monitor Absorbance at 405 nm over time B->C D Determine Time to 50% Lysis C->D

Figure 3: Workflow for the Fibrin Clot Lysis Assay.

Concluding Remarks

This guide provides a foundational approach to validating the effects of a novel compound, this compound, on plasmin and tPA. By employing standardized assays and comparing the results with known modulators, researchers can effectively characterize its inhibitory profile. The provided protocols and visualizations are intended to streamline the experimental process and aid in the clear interpretation of data. Further studies, including in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.

ZK824859: A Comparative Analysis of Cross-Species Activity on Urokinase-Type Plasminogen Activator (uPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of ZK824859 on human versus mouse urokinase-type plasminogen activator (uPA). The data presented herein is intended to assist researchers in evaluating the cross-species applicability of this compound for preclinical studies.

Data Summary

The inhibitory potency of this compound was evaluated against human and mouse uPA, as well as the related serine proteases, tissue-type plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, indicating a notable species-dependent difference in activity.

Target EnzymeHuman IC50 (nM)Mouse IC50 (nM)Fold Difference (Mouse/Human)
uPA 79410~5.2
tPA 1580910~0.6
Plasmin 13301600~1.2

Data compiled from publicly available sources.

The data clearly demonstrates that this compound is a more potent inhibitor of human uPA compared to its murine counterpart, with an approximate 5.2-fold greater activity. Interestingly, the selectivity profile of this compound also differs between the two species. While it shows significant selectivity for uPA over tPA and plasmin in the human system, this selectivity is diminished in the mouse system.

Experimental Protocols

The following is a generalized protocol for a chromogenic uPA inhibition assay, a common method for determining the IC50 values presented above.

Principle: The enzymatic activity of uPA is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The inhibitory effect of a compound is determined by measuring the reduction in color development in the presence of the inhibitor.

Materials:

  • Purified human or mouse uPA

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a mild detergent like Tween-20)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

    • Reconstitute the uPA enzyme and chromogenic substrate in Assay Buffer to their respective working concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the uPA enzyme solution to each well.

    • Add the serially diluted this compound solutions to the wells. Include control wells with solvent only (no inhibitor) and blank wells (no enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C and monitor the change in absorbance over time (kinetic assay) or measure the absorbance at a fixed endpoint.

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

To better understand the context of uPA inhibition, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Pro-uPA Pro-uPA uPA uPA Pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Signaling Signal Transduction (e.g., FAK, Src, Ras/MAPK) uPAR->Signaling Interaction with Integrins Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by uPA ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degrades Cell_Response Cellular Responses (Migration, Invasion, Proliferation) Signaling->Cell_Response

Caption: The uPA signaling cascade leading to extracellular matrix degradation and intracellular signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - uPA (Human/Mouse) - this compound dilutions - Chromogenic Substrate Incubation Pre-incubate uPA with this compound Reagents->Incubation Reaction Add Substrate Initiate Reaction Incubation->Reaction Measurement Measure Absorbance (405 nm) (Kinetic or Endpoint) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: A typical workflow for determining the IC50 of an inhibitor against uPA.

Structural Basis for ZK824859 Selectivity Over tPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between urokinase plasminogen activator (uPA) and tissue plasminogen activator (tPA) that form the basis for the selectivity of the inhibitor ZK824859. The information presented is intended to support research and drug development efforts in the field of serine protease inhibition.

Executive Summary

This compound is a potent and selective inhibitor of human urokinase plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis.[1][2] Its selectivity over the closely related tissue plasminogen activator (tPA), which plays a crucial role in fibrinolysis, is critical for its therapeutic potential. This selectivity is rooted in subtle but significant differences in the architecture of the active sites of these two enzymes. This guide elucidates these structural distinctions and provides the supporting quantitative data and experimental methodologies.

Comparative Performance of this compound

The selectivity of this compound for uPA over tPA and another related serine protease, plasmin, is demonstrated by the significant differences in their half-maximal inhibitory concentrations (IC50).

EnzymeIC50 (nM)Selectivity Ratio (vs. uPA)
Human uPA 791
Human tPA 1580~20-fold
Human Plasmin 1330~17-fold
Data sourced from commercially available information on this compound hydrochloride.[1][2]

Structural Basis of Selectivity

The selectivity of this compound is primarily attributed to differences in the S1 specificity pocket and surrounding regions of the active sites of uPA and tPA.

Key Structural Differences between uPA and tPA Active Sites:

FeatureUrokinase Plasminogen Activator (uPA)Tissue Plasminogen Activator (tPA)Significance for this compound Selectivity
S1 Pocket Entrance Wider and more accessible.Narrower due to the presence of bulkier residues.The broader entrance of the uPA S1 pocket can better accommodate the chemical structure of this compound.
Residue at Position 190 Serine (Ser190)Alanine (Ala190)The hydroxyl group of Ser190 in uPA can form a hydrogen bond with inhibitors, a feature absent in tPA, which has the non-polar Alanine at this position. This additional interaction contributes to higher affinity.[3]
37-Loop A long and flexible loop.Shorter loop.The 37-loop in uPA is involved in exosite interactions with inhibitors and substrates, providing additional binding contacts that are different in tPA.[4]
97-Loop and 99-Loop Leu97B and His99 create a specific binding environment.Different residues at these positions.Interactions with Leu97B and His99 in uPA can contribute to the selectivity of inhibitors.[5]

While a co-crystal structure of this compound with uPA is not publicly available, docking studies of structurally similar inhibitors, such as amiloride derivatives and 4-oxazolidinones, suggest a binding mode where a key functional group of the inhibitor forms a salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket in uPA.[5][6][7][8] The specific substitutions on the core scaffold of this compound likely optimize interactions with the unique residues and wider pocket of uPA.

Experimental Protocols

The determination of IC50 values for this compound against uPA and tPA is typically performed using a chromogenic or fluorometric substrate-based enzymatic assay.

General Principle of the Inhibition Assay:

The assay measures the rate of cleavage of a synthetic substrate by the protease (uPA or tPA). The substrate is designed to release a chromophore or a fluorophore upon cleavage, which can be quantified spectrophotometrically or fluorometrically. The inhibitory effect of this compound is determined by measuring the reduction in the rate of substrate cleavage in its presence.

Detailed Methodology for IC50 Determination:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of human uPA and human tPA in an appropriate assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent like Tween-20).

    • Prepare a stock solution of a specific chromogenic or fluorometric substrate for uPA (e.g., S-2444) and tPA (e.g., SPECTROZYME tPA).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of the enzyme (uPA or tPA) to each well.

    • Add serial dilutions of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorometric substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Chemical Structure of this compound

ZK824859_structure cluster_this compound This compound img img caption Chemical structure of this compound.

Note: A placeholder is used for the image as direct rendering of complex chemical structures from SMILES in DOT is not feasible. The chemical formula for this compound is C23H23ClF2N2O4.[2]

Simplified Signaling Pathway of uPA and tPA

signaling_pathway cluster_uPA uPA Pathway cluster_tPA tPA Pathway uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen_u Plasminogen uPA->Plasminogen_u activates uPAR->Plasminogen_u Plasmin_u Plasmin Plasminogen_u->Plasmin_u ECM_degradation ECM Degradation (Cell Invasion) Plasmin_u->ECM_degradation promotes tPA tPA Fibrin Fibrin tPA->Fibrin binds Plasminogen_t Plasminogen tPA->Plasminogen_t activates Fibrin->Plasminogen_t Plasmin_t Plasmin Plasminogen_t->Plasmin_t Fibrinolysis Fibrinolysis (Clot Dissolution) Plasmin_t->Fibrinolysis promotes This compound This compound This compound->uPA inhibits

Caption: Simplified pathways of uPA and tPA, highlighting the inhibitory action of this compound on uPA.

Experimental Workflow for IC50 Determination

experimental_workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution incubation Pre-incubation (Enzyme + Inhibitor) serial_dilution->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Kinetic Measurement (Absorbance/Fluorescence) reaction->measurement analysis Data Analysis (Calculate % Inhibition) measurement->analysis ic50 IC50 Determination (Dose-Response Curve) analysis->ic50 end End ic50->end

Caption: A flowchart outlining the key steps in the experimental workflow for determining IC50 values.

References

A Head-to-Head Comparison of ZK824859 and UK-371,804: Potent and Selective Urokinase Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of urokinase plasminogen activator (uPA): ZK824859 and UK-371,804. Both compounds have been investigated for their potential therapeutic applications, primarily centered on their ability to inhibit the proteolytic activity of uPA, a key enzyme implicated in cancer metastasis and other pathological processes.

Introduction to uPA and its Inhibitors

Urokinase plasminogen activator (uPA) is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. Plasmin, in turn, is a broad-spectrum protease involved in the degradation of the extracellular matrix (ECM). The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is tightly regulated under normal physiological conditions. However, in pathological states such as cancer, the overexpression of uPA is strongly associated with increased tumor cell invasion, migration, and metastasis. Consequently, the development of potent and selective uPA inhibitors has been a significant focus of anti-cancer drug discovery.

This compound and UK-371,804 are two such inhibitors that have emerged from medicinal chemistry efforts to target uPA. This guide will objectively compare their performance based on available experimental data.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and UK-371,804, highlighting their potency and selectivity.

Table 1: In Vitro Potency against Human uPA

CompoundIC50 (nM)Ki (nM)
This compound79[1]Not Reported
UK-371,804890 (in human chronic wound fluid)[2][3]10[2][3]

Table 2: Selectivity Profile against Related Human Serine Proteases

CompoundSelectivity vs. tPA (IC50 ratio)Selectivity vs. Plasmin (IC50 ratio)
This compound~20-fold (1580 nM)[1]~17-fold (1330 nM)[1]
UK-371,804~4000-fold[2][4]~2700-fold[2][4]

Mechanism of Action and Signaling Pathway

Both this compound and UK-371,804 are competitive inhibitors that target the active site of uPA, preventing it from binding to and activating its substrate, plasminogen. By inhibiting uPA, these compounds disrupt the downstream signaling cascade that promotes ECM degradation, cell migration, and invasion.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Integrins Integrins uPAR->Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK->Cell_Migration PI3K_Akt->Cell_Migration This compound This compound This compound->uPA Inhibition UK371804 UK-371,804 UK371804->uPA Inhibition

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of compounds like this compound and UK-371,804 against uPA.

Chromogenic uPA Activity Assay (Direct Assay)

This assay measures the amidolytic activity of uPA on a specific chromogenic substrate.

Workflow:

Chromogenic_Assay_Workflow A Prepare reagents, standards, and inhibitor solutions B Add assay diluent to 96-well plate A->B C Add uPA enzyme and inhibitor (or vehicle) B->C D Add chromogenic uPA substrate (e.g., pyro-Glu-Gly-Arg-pNA) C->D E Incubate at 37°C D->E F Measure absorbance at 405 nm kinetically E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a direct chromogenic uPA activity assay.

Detailed Methodology:

  • Reagent Preparation: All reagents, including a buffered assay diluent, purified human uPA enzyme, the test inhibitor (this compound or UK-371,804) at various concentrations, and a chromogenic uPA substrate (e.g., S-2444), are brought to room temperature.[5][6]

  • Assay Setup: 50 µL of assay diluent is added to each well of a 96-well microplate.[5]

  • Enzyme and Inhibitor Addition: 30 µL of human uPA standard or sample is added to each well, followed by the addition of the inhibitor at varying concentrations (or vehicle control). The plate is gently tapped to mix.

  • Substrate Addition: 30 µL of the uPA substrate is added to each well to initiate the reaction.[5]

  • Incubation and Measurement: The plate is incubated at 37°C. The change in absorbance at 405 nm, resulting from the release of p-nitroaniline (pNA), is measured kinetically over a set period (e.g., every 3 minutes for 15 minutes for high activity, or every 30 minutes for 2 hours for low activity).[5]

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Fluorometric uPA Activity Assay

This assay is a highly sensitive method for measuring uPA activity using a fluorogenic substrate.

Workflow:

Fluorometric_Assay_Workflow A Prepare reagents and inhibitor solutions B Add assay buffer and sample/ standard to 96-well plate A->B C Add fluorogenic uPA substrate (AMC-based) B->C D Incubate at 37°C C->D E Measure fluorescence (Ex/Em = 350/450 nm) kinetically D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for a fluorometric uPA activity assay.

Detailed Methodology:

  • Reagent Preparation: A uPA assay buffer, cell lysis buffer (if applicable), a fluorogenic uPA substrate (e.g., an AMC-based peptide), and a human uPA standard are prepared.

  • Sample and Standard Preparation: Samples (e.g., cell lysates, serum) are prepared and added to the wells of a 96-well black plate. For inhibitor studies, purified uPA is used. A standard curve is prepared using the human urokinase standard.

  • Reaction Initiation: A reaction mix containing the uPA assay buffer and the fluorogenic substrate is prepared and added to each well containing the enzyme and inhibitor (or vehicle).

  • Measurement: The fluorescence intensity is measured kinetically using a fluorescence microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm.

  • Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting to a suitable model.

Head-to-Head Comparison Summary

FeatureThis compoundUK-371,804
Primary Target Urokinase Plasminogen Activator (uPA)Urokinase Plasminogen Activator (uPA)
Potency (Ki) Not explicitly reported, but IC50 is 79 nM.10 nM[2][3]
Selectivity Shows moderate selectivity against tPA (~20-fold) and plasmin (~17-fold).[1]Demonstrates high selectivity against tPA (~4000-fold) and plasmin (~2700-fold).[2][4]
In Vivo Data Efficacy has been demonstrated in mouse models of experimental autoimmune encephalomyelitis (EAE).Shown to penetrate pig wounds and inhibit exogenous uPA activity in a porcine excisional wound model.[3]
Reported Context Investigated as a potential treatment for multiple sclerosis.Investigated as a potential treatment for chronic dermal ulcers.[2]

Conclusion

Both this compound and UK-371,804 are potent inhibitors of uPA. Based on the available data, UK-371,804 exhibits a significantly more selective profile for uPA over the closely related proteases tPA and plasmin, which is a desirable characteristic for a therapeutic candidate to minimize off-target effects. While this compound also demonstrates selectivity, it is less pronounced than that of UK-371,804.

The choice between these two inhibitors for a specific research application would depend on the required level of selectivity and the biological context being investigated. For studies where high specificity for uPA is critical, UK-371,804 appears to be the superior choice. However, the reported in vivo efficacy of this compound in a model of multiple sclerosis suggests its potential in neurological inflammatory conditions. Further head-to-head studies in various preclinical models would be necessary to fully elucidate their comparative therapeutic potential.

References

Benchmarking ZK824859 Activity Against Known uPA Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of ZK824859 against the enzymatic activity of urokinase-Plasminogen Activator (uPA) on its known substrates. The information is supported by available experimental data and detailed methodologies for key assays.

Introduction to this compound and uPA

Urokinase-Plasminogen Activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its primary substrate is plasminogen, which it converts to the active protease plasmin. Dysregulation of uPA activity is implicated in diseases such as cancer, making it a significant target for therapeutic intervention.

This compound is a potent and selective inhibitor of human uPA, with a reported half-maximal inhibitory concentration (IC50) of 79 nM. Its selectivity for uPA over other related proteases such as tissue-Plasminogen Activator (tPA) and plasmin makes it a valuable tool for research and potential therapeutic development. This guide benchmarks the activity of this compound against uPA's action on several key substrates.

Quantitative Comparison of uPA Activity and this compound Inhibition

While direct comparative studies of this compound's inhibitory kinetics on various uPA substrates are not extensively available in the public domain, this section provides a summary of uPA's activity on its substrates and the known inhibitory profile of this compound.

Table 1: Kinetic Parameters of uPA for Various Substrates

SubstrateTypeKmVmaxNotes
Plasminogen Natural Protein~1-2 µM-The primary physiological substrate of uPA.
S-2444 (pyro-Glu-Gly-Arg-pNA) Synthetic Chromogenic~0.1-0.2 mM-Commonly used for in vitro uPA activity assays.
S-2227 (H-Glu-Gly-Arg-pNA) Synthetic Chromogenic-Lower Vmax than S-2444Less efficiently hydrolyzed by uPA compared to S-2444.
S-2288 (H-D-Ile-Pro-Arg-pNA) Synthetic Chromogenic-Higher Vmax than S-2444More efficiently hydrolyzed by uPA compared to S-2444.
Pro-Hepatocyte Growth Factor (pro-HGF) Natural Protein--uPA cleaves pro-HGF at a single site to activate it.
Vitronectin Natural Protein--uPA cleaves the RGD motif, impacting cell adhesion.
PAI-1 Natural Protein (Inhibitor)--uPA forms a stable, inactive complex with PAI-1.

Table 2: Inhibitory Profile of this compound

InhibitorTargetIC50Selectivity
This compound Human uPA79 nMSelective over tPA and plasmin

Experimental Protocols

Detailed methodologies for key experiments are provided below.

uPA Activity Assay using a Chromogenic Substrate

This protocol describes the measurement of uPA activity using a synthetic chromogenic substrate, such as S-2444.

Materials:

  • Purified human uPA

  • Chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • This compound or other inhibitors

Procedure:

  • Prepare a stock solution of the chromogenic substrate in sterile water.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human uPA to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value of this compound.

uPA-Mediated Plasminogen Activation Assay

This is a two-step assay that first involves the activation of plasminogen by uPA, followed by the measurement of plasmin activity using a plasmin-specific chromogenic substrate like S-2251.

Materials:

  • Purified human uPA

  • Human plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

  • This compound

Procedure:

  • In a 96-well plate, add human plasminogen and different concentrations of this compound.

  • Add a fixed concentration of human uPA to initiate the activation of plasminogen.

  • Incubate the plate at 37°C for a specific time to allow for plasmin generation.

  • Add the plasmin-specific chromogenic substrate S-2251 to each well.

  • Measure the absorbance at 405 nm over time.

  • The rate of plasmin activity is proportional to the amount of plasminogen activated by uPA.

  • Calculate the IC50 of this compound for the inhibition of plasminogen activation.

Western Blot Analysis of pro-HGF Cleavage

This protocol is used to visualize the cleavage of pro-HGF into its active form by uPA.

Materials:

  • Recombinant human pro-HGF

  • Purified human uPA

  • This compound

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody specific for HGF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Incubate pro-HGF with uPA in the presence and absence of this compound for a specific time at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE under reducing conditions.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-HGF antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The cleavage of pro-HGF will be indicated by the appearance of lower molecular weight bands corresponding to the HGF alpha and beta chains.

Cell Adhesion Assay for Vitronectin Cleavage

This assay measures the effect of uPA-mediated vitronectin cleavage on cell adhesion.

Materials:

  • Vitronectin-coated 96-well plates

  • A suitable cell line that adheres to vitronectin (e.g., certain cancer cell lines)

  • Purified human uPA

  • This compound

  • Cell culture medium

  • Crystal violet stain

Procedure:

  • Pre-incubate the vitronectin-coated wells with uPA in the presence and absence of this compound at 37°C to allow for vitronectin cleavage.

  • Wash the wells to remove uPA and the inhibitor.

  • Seed the cells into the wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.

  • Wash away the non-adherent cells.

  • Fix the adherent cells and stain with crystal violet.

  • Elute the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell adhesion due to vitronectin cleavage.

Visualizations

uPA Signaling and Substrate Cleavage Pathway

uPA_Pathway cluster_products pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage pro_HGF pro-HGF uPA->pro_HGF Cleavage Vitronectin Vitronectin uPA->Vitronectin Cleavage uPA_PAI1 uPA:PAI-1 Complex (Inactive) Plasmin Plasmin HGF HGF (Active) Cleaved_Vitronectin Cleaved Vitronectin PAI1 PAI-1 PAI1->uPA_PAI1 Inhibition This compound This compound This compound->uPA Inhibition

Caption: uPA activation and its proteolytic activity on various substrates.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents (uPA, Substrate, this compound) start->prep_reagents incubation Incubate uPA with serial dilutions of this compound prep_reagents->incubation add_substrate Add Substrate to initiate reaction incubation->add_substrate measure_activity Measure Enzymatic Activity (e.g., Absorbance at 405 nm) add_substrate->measure_activity plot_data Plot Activity vs. [this compound] measure_activity->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound against uPA activity.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling ZK824859

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with ZK824859. This document provides immediate, procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

While this compound hydrochloride is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure a safe working environment.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency measures.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of this equipment is the first line of defense against accidental exposure.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and the safety of the laboratory.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation risks.[2]

  • Handling Practices : Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill and Disposal Procedures
  • Spill Containment : In case of a spill, wear appropriate PPE and absorb the material with an inert, non-combustible absorbent material.

  • Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the decision-making process and required actions from initial preparation to final disposal.

G start Start: Prepare to Handle this compound assess_risk Assess Risks (Review SDS) start->assess_risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe handling Handle this compound in Well-Ventilated Area (Fume Hood Recommended) ppe->handling spill_check Spill Occurred? handling->spill_check cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes end_handling Complete Handling spill_check->end_handling No cleanup->handling decontaminate Decontaminate Work Area & Remove PPE end_handling->decontaminate disposal Dispose of Waste (Chemical & Contaminated PPE) According to Regulations decontaminate->disposal end End disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.